Torcetrapib
描述
属性
IUPAC Name |
ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGWTNRGKRWGS-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F9N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180873 | |
| Record name | Torcetrapib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262352-17-0 | |
| Record name | Torcetrapib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262352-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Torcetrapib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Torcetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Torcetrapib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262352-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TORCETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Torcetrapib mechanism of action on CETP
An In-depth Technical Guide on the Core Mechanism of Action of Torcetrapib on CETP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CP-529,414) is a potent, small-molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein in reverse cholesterol transport. Developed with the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) to reduce cardiovascular disease risk, this compound demonstrated significant efficacy in modifying lipoprotein profiles. However, its development was terminated during Phase III clinical trials due to an unexpected increase in cardiovascular events and all-cause mortality.[1][2] This was later attributed to significant off-target effects, primarily an increase in blood pressure and aldosterone production, which were found to be independent of its CETP-inhibitory action.[3][4] This guide provides a detailed technical overview of this compound's on-target mechanism of action on CETP, the experimental protocols used to characterize it, and the distinct off-target pharmacology that led to its clinical failure.
On-Target Mechanism: Inhibition of CETP-Mediated Lipid Transfer
The primary pharmacological action of this compound is the direct inhibition of CETP.
The Role of CETP in Lipoprotein Metabolism
CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) and triglycerides (TG) among lipoproteins.[5][6] Its primary function involves the hetero-transfer of CE from anti-atherogenic HDL particles to pro-atherogenic apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for TG.[5][6] This process leads to a decrease in HDL-C levels and an increase in the cholesterol content of VLDL and LDL particles. CETP can mediate this transfer through two proposed mechanisms: a "shuttle" mechanism involving the formation of a mobile CETP-lipid complex, and a "bridge" mechanism where CETP forms a ternary complex between two lipoprotein particles, creating a tunnel for lipid movement.[5]
This compound's Molecular Interaction with CETP
This compound inhibits CETP by binding directly to the protein with a 1:1 stoichiometry.[7][8] This binding occurs deep within a long, hydrophobic tunnel inside the CETP molecule, near a narrowing "neck" region in the N-terminal pocket.[9]
Key aspects of the inhibitory mechanism include:
-
Blocking the Lipid Tunnel: By occupying this critical site, this compound physically obstructs the passage of neutral lipids (CE and TG) through the tunnel, effectively blocking the connection between the N- and C-terminal lipid-binding pockets.[9]
-
Formation of a Nonproductive Complex: this compound's binding induces a conformational change in CETP that increases its affinity for HDL by approximately five-fold.[7] This results in the formation of a stable, nonproductive CETP-Torcetrapib-HDL complex that prevents the protein from engaging in lipid transfer with other lipoproteins.[7][8]
-
Inhibition of All Transfer Functions: This mechanism effectively blocks all major lipid transfer functions of CETP, including both the heterotypic transfer of CE and TG between HDL and apoB-containing lipoproteins and the homotypic transfer of CE between different HDL sub-particles.[7][8]
The inhibition by this compound is potent, with an in vitro IC50 (half maximal inhibitory concentration) and an ex vivo EC50 (half maximal effective concentration) of approximately 50 nM and 43 nM, respectively.[10]
Quantitative Data on Pharmacodynamic Effects
Clinical studies consistently demonstrated this compound's potent effects on plasma lipoprotein profiles. The tables below summarize key quantitative findings from various clinical trials.
Table 1: Dose-Dependent Effects of this compound on HDL-C and LDL-C (Monotherapy)
| This compound Daily Dose | Mean % Change in HDL-C | Mean % Change in LDL-C | Study Reference |
| 10 mg | +16% | N/A | [10] |
| 30 mg | +9.0% to +46% | -3.0% | [10][11] |
| 60 mg | +54.5% to +61% | -16.5% to -22.2% | [10][11] |
| 90 mg | +54.5% | -16.5% | [11] |
| 120 mg | +61% | -21% | [10] |
| 120 mg (twice daily) | +91% | -42% | [10] |
Data compiled from studies in subjects with low HDL-C or healthy subjects.[10][11]
Table 2: Effects of this compound (60 mg) in Combination with Atorvastatin
| Parameter | % Change from Baseline | Study Reference |
| HDL-C | +61% to +72.1% | [12][13] |
| LDL-C | -20% to -24.9% | [12][13] |
| Apolipoprotein A-I | +27% (at 120mg BID) | [10] |
| Apolipoprotein B | -26% (at 120mg BID) | [10] |
Experimental Protocols
The mechanism and efficacy of this compound were elucidated through various in vitro and in vivo experimental protocols.
CETP Activity Assay (Fluorometric Method)
A common method to quantify CETP activity in plasma or with purified protein is a homogeneous fluorometric assay.[14][15]
Principle: This assay measures the transfer of a fluorescently labeled neutral lipid (e.g., cholesteryl ester) from a donor particle to an acceptor particle, mediated by CETP. The donor particle contains a self-quenched fluorophore. When the labeled lipid is transferred to the acceptor particle, the self-quenching is relieved, resulting in a measurable increase in fluorescence intensity that is directly proportional to CETP activity.
Typical Protocol:
-
Reagent Preparation: A donor molecule (e.g., self-quenched fluorescent phospholipid) and an acceptor molecule (e.g., synthetic lipoprotein) are prepared in an assay buffer.
-
Sample Addition: A small volume of the CETP source (e.g., diluted patient plasma, serum, or recombinant CETP) is added to microplate wells.
-
Reaction Initiation: The donor and acceptor molecules are added to the wells to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 1-3 hours).[16]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm or 465/535 nm).[16]
-
Quantification: Activity is calculated based on the rate of fluorescence increase relative to a standard curve.
Lipoprotein Analysis
The effects of this compound on lipoprotein particle size and concentration were assessed using methods such as:
-
Sequential Ultracentrifugation: To physically separate lipoprotein fractions (VLDL, LDL, HDL) based on their density.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the size and number of different lipoprotein sub-particles.[18]
Off-Target Pharmacology: Aldosterone Synthesis and Hypertension
The clinical failure of this compound was not due to its on-target CETP inhibition but to a distinct, off-target pharmacological effect that led to increased blood pressure.[1][3]
Mechanism of Off-Target Effects
Studies revealed that this compound directly stimulates adrenal corticoid synthesis, leading to elevated plasma levels of aldosterone and cortisol.[3][19] This action is independent of CETP, as the pressor effect was observed in animal models lacking the CETP gene.[3][20]
The proposed intracellular signaling pathway involves:
-
Calcium Influx: this compound appears to modulate voltage-gated L-type calcium channels in adrenocortical cells.[21]
-
Increased Intracellular Calcium: This leads to an increase in cytosolic calcium concentrations.[19]
-
Upregulation of Steroidogenic Genes: The elevated calcium acts as a second messenger, leading to the significant induction of CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase), the enzymes responsible for the final steps in aldosterone and cortisol synthesis, respectively.[19][21]
This sustained increase in aldosterone production results in sodium and water retention, a decrease in serum potassium, and a subsequent elevation in systolic blood pressure.[3][4] Importantly, other CETP inhibitors with different chemical structures, such as dalcetrapib and anacetrapib, do not share this off-target effect, indicating it is specific to the this compound molecule and not a class effect of CETP inhibition.[1][21]
Table 3: Summary of Off-Target Clinical Findings
| Parameter | Observed Effect | Study Reference |
| Systolic Blood Pressure | Increase of 4.6 - 5.4 mm Hg | [12][13] |
| Plasma Aldosterone | Significantly increased | [3][4] |
| Serum Potassium | Decreased | [3][13] |
| Serum Sodium | Increased | [3][13] |
| Serum Bicarbonate | Increased | [3][13] |
Conclusion
References
- 1. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETP inhibition with Anacetrapib Decreases Fractional Clearance Rates of HDL Apolipoprotein A-I and Plasma CETP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Description of the this compound series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raising high-density lipoprotein in humans through inhibition of cholesteryl ester transfer protein: an initial multidose study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound, a novel cholesteryl ester transfer protein inhibitor, in individuals with below-average high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. roarbiomedical.com [roarbiomedical.com]
- 15. Serum CETP and PLTP activity in middle-aged men living in urban or rural area of the Lower Silesia region. PURE Poland sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The lipid substrate preference of CETP controls the biochemical properties of HDL in fat/cholesterol-fed hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pfizer Inc. Release: New this compound/Atorvastatin Research Further Supports Raising 'Good' HDL Cholesterol - BioSpace [biospace.com]
- 19. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms underlying off-target effects of the cholesteryl ester transfer protein inhibitor this compound involve L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Aldosterone-Related Effects of Torcetrapib: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torcetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular risk.[1] However, its clinical development was terminated due to increased mortality and cardiovascular events observed in the ILLUMINATE trial.[2][3] A significant contributor to these adverse outcomes was identified as an off-target effect of the drug, leading to elevated aldosterone levels, subsequent electrolyte imbalances, and increased blood pressure.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence related to this compound's off-target effects on aldosterone synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical assessment of off-target liabilities.
Molecular Mechanism: A Direct, CETP-Independent Effect on Adrenal Steroidogenesis
The increase in aldosterone levels following this compound administration is not a class effect of CETP inhibitors but a specific off-target action of the this compound molecule itself.[2] This has been demonstrated in studies where other CETP inhibitors, such as anacetrapib and dalcetrapib, did not elicit the same effects on aldosterone or blood pressure.[2][6] The mechanism is independent of CETP inhibition, as evidenced by the fact that the pressor and adrenal effects are observed with this compound and structurally related molecules irrespective of their CETP inhibitory potency.[7][8]
The primary site of this off-target action is the adrenal gland, where this compound directly stimulates the synthesis and release of both aldosterone and cortisol.[4][7][9] This has been consistently shown in in vitro studies using human adrenal carcinoma cell lines, H295R and HAC15.[4][7][8]
Signaling Pathway: Intracellular Calcium Mobilization
The signaling cascade initiated by this compound in adrenal cells converges on an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8][9] Unlike angiotensin II, a physiological stimulator of aldosterone production, which causes a rapid and transient increase in [Ca²⁺]i, this compound induces a more sustained elevation of intracellular calcium.[7] This prolonged calcium signal is a key factor in the subsequent downstream events. Importantly, this calcium influx is not associated with changes in intracellular cyclic AMP (cAMP) levels.[7][8] The critical role of calcium is underscored by the finding that calcium channel blockers can completely abolish this compound-induced corticoid release.[7][8]
The elevated intracellular calcium acts as a second messenger, leading to the transcriptional upregulation of key steroidogenic enzymes. Specifically, this compound significantly induces the expression of CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), the enzymes responsible for the final steps in cortisol and aldosterone biosynthesis, respectively.[4][7][9]
Experimental Evidence and Protocols
The off-target effects of this compound on aldosterone have been extensively studied using a combination of in vitro and in vivo models.
In Vitro Studies
Cell Lines:
-
H295R and HAC15 Human Adrenocortical Carcinoma Cells: These cell lines are well-established models for studying adrenal steroidogenesis as they express the key enzymes required for aldosterone and cortisol synthesis.[1][4][7]
Experimental Workflow:
Key Experimental Protocols:
-
Cell Culture and Treatment:
-
H295R or HAC15 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with serum.[1]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (typically in the nanomolar to micromolar range).[4]
-
Cells are incubated with this compound for specified durations (e.g., 24 to 48 hours).[4]
-
-
Aldosterone and Cortisol Measurement:
-
Supernatants from the cell cultures are collected.
-
Hormone levels are quantified using sensitive immunoassays such as Radioimmunoassay (RIA) or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high specificity and accuracy.[4]
-
-
Gene Expression Analysis:
-
Intracellular Calcium Measurement:
Quantitative Data Summary (In Vitro):
| Cell Line | Treatment | Duration | Parameter | Result | Reference |
| H295R | This compound (1 µM) | 24h | Aldosterone Release | ~4-fold increase | [4] |
| H295R | This compound (1 µM) | 48h | Aldosterone Release | ~6-fold increase | [4] |
| H295R | This compound (1 µM) | 24h | Cortisol Release | ~3-fold increase | [4] |
| HAC15 | This compound (1 µM) | 24h | Aldosterone Release | Significant increase | [4] |
| H295R | This compound (1 µM) | 24h | CYP11B1 mRNA | ~10-fold increase | [4] |
| H295R | This compound (1 µM) | 24h | CYP11B2 mRNA | ~25-fold increase | [4] |
In Vivo Studies
Animal Models:
Key Experimental Protocols:
-
Drug Administration:
-
Blood Pressure Measurement:
-
Blood Sampling and Hormone Analysis:
-
Blood samples are collected at specified time points after drug administration.
-
Plasma or serum is separated for the measurement of aldosterone, corticosterone, and electrolytes using methods such as RIA or LC-MS/MS.[7]
-
-
Adrenalectomy Model:
Quantitative Data Summary (In Vivo):
| Animal Model | This compound Dose & Route | Parameter | Result | Reference |
| Rats (anesthetized) | 5 mg/kg i.v. | Mean Arterial Pressure | Increase of ~20 mmHg | [7] |
| Rats (conscious) | 40 mg/kg/day p.o. | Mean Arterial Pressure | Sustained increase of ~6.5 mmHg | [6] |
| Rhesus Monkeys (conscious) | 500 mg/kg p.o. | Mean Arterial Pressure | Increase observed | [14] |
| Rats | 5 mg/kg i.v. | Plasma Aldosterone | Significant increase | [7] |
| Rats (adrenalectomized) | 5 mg/kg i.v. | Mean Arterial Pressure | No significant increase | [7][15] |
The Dichotomy of Aldosterone and Acute Pressor Effects
A crucial finding from in vivo studies is that while this compound consistently increases aldosterone levels, the acute pressor (blood pressure-raising) effect of the drug is not directly mediated by aldosterone.[6][15] This is demonstrated in experiments where the inhibition of steroid synthesis did not prevent the acute rise in blood pressure, whereas adrenalectomy completely abolished it.[7][15] This indicates that this compound causes the release of another, as-yet-unidentified pressor agent from the adrenal glands that is responsible for the immediate increase in blood pressure.[7] The sustained hypertension observed with chronic this compound administration, however, is likely a combination of the effects of this unknown pressor agent and the mineralocorticoid effects of elevated aldosterone.
Implications for Drug Development
The case of this compound serves as a critical lesson in drug development, highlighting the importance of thorough preclinical evaluation of off-target effects. The following are key takeaways for researchers and drug development professionals:
-
Beyond the Primary Target: It is imperative to investigate potential off-target activities, even for highly selective compounds. The adverse effects of this compound were not related to its intended mechanism of CETP inhibition.
-
Integrated Preclinical Models: A combination of in vitro and in vivo models is essential to fully characterize the pharmacological profile of a drug candidate. Cell-based assays can elucidate molecular mechanisms, while animal models are crucial for understanding systemic effects and predicting clinical outcomes.
-
Probing for Unforeseen Effects: The discovery of the aldosterone-independent pressor effect underscores the need for hypothesis-free and broad pharmacological profiling to identify unexpected activities.
-
Structural Analogs and Class Effects: Comparing the off-target profiles of structurally related and unrelated compounds acting on the same target can help distinguish between molecule-specific and class-wide effects.
Conclusion
The off-target effects of this compound on aldosterone synthesis are a well-documented phenomenon characterized by a direct, CETP-independent stimulation of adrenal steroidogenesis. The underlying mechanism involves an increase in intracellular calcium, leading to the upregulation of CYP11B1 and CYP11B2 expression. While the resulting hyperaldosteronism contributes to the long-term adverse cardiovascular profile of this compound, the acute pressor effect is mediated by a distinct, adrenal-dependent mechanism. The comprehensive body of research on this topic provides invaluable insights for the pharmaceutical industry, emphasizing the need for rigorous preclinical safety and off-target pharmacology assessment to mitigate the risk of late-stage clinical failures.
References
- 1. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. academic.oup.com [academic.oup.com]
- 5. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Torcetrapib and the Blood Pressure Regulation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torcetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular risk. However, its clinical development was terminated due to an unexpected increase in cardiovascular events and all-cause mortality.[1][2] Subsequent investigations revealed that this compound exerts significant off-target effects on blood pressure regulation, independent of its CETP inhibition.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts blood pressure, focusing on its interaction with the renin-angiotensin-aldosterone system (RAAS) and endothelial function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
The failure of this compound highlighted the critical importance of understanding the complete pharmacological profile of a drug candidate, including potential off-target effects. While effectively increasing HDL-C, this compound was found to induce hypertension, a major risk factor for cardiovascular disease.[5][6] This adverse effect was not observed with other CETP inhibitors such as anacetrapib and dalcetrapib, suggesting a molecule-specific action of this compound.[3][7] This guide delves into the molecular pathways affected by this compound that lead to elevated blood pressure, providing a comprehensive resource for researchers in pharmacology and drug development.
Off-Target Effects on the Renin-Angiotensin-Aldosterone System (RAAS)
A primary driver of this compound-induced hypertension is its direct impact on the adrenal glands, leading to the overproduction of mineralocorticoids.
Stimulation of Aldosterone and Cortisol Synthesis
In vitro and in vivo studies have demonstrated that this compound is a potent secretagogue of aldosterone and cortisol.[8][9] This effect is a direct action on adrenocortical cells and is independent of CETP inhibition.[9][10] this compound was shown to increase the expression of CYP11B1 and CYP11B2, key enzymes in the biosynthesis of cortisol and aldosterone, respectively.[9]
Impact on Plasma Electrolytes and Blood Pressure
The resulting hyperaldosteronism leads to predictable changes in plasma electrolytes, including increased sodium and bicarbonate, and decreased potassium levels.[1][10] These electrolyte imbalances, coupled with the direct pressor effects of aldosterone, contribute to the observed increase in blood pressure.[5] Clinical trials reported a mean increase in systolic blood pressure of approximately 4.5 mmHg in patients treated with this compound.[2][8]
Adrenal-Dependent, but Potentially Aldosterone-Independent, Pressor Effect
Interestingly, while the pressor effect of this compound is dependent on the presence of intact adrenal glands, it may not be solely mediated by aldosterone.[3] Studies in adrenalectomized rats showed an absence of the blood pressure response to this compound.[8] However, inhibition of aldosterone synthesis did not completely abolish the pressor effect, suggesting the involvement of another, yet unidentified, adrenal-derived pressor agent.[3][8]
Impairment of Endothelial Function
Beyond its effects on the RAAS, this compound also adversely affects the vascular endothelium, a critical regulator of vascular tone and health.
Reduction of Nitric Oxide Bioavailability
This compound has been shown to impair endothelium-dependent vasodilation.[11][12] This is achieved by down-regulating the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator nitric oxide (NO).[11] The reduced NO bioavailability leads to a state of endothelial dysfunction, characterized by impaired vasorelaxation and a pro-inflammatory, pro-thrombotic state.
Increased Endothelin-1 Production
In addition to decreasing NO, this compound increases the production of endothelin-1 (ET-1), a potent vasoconstrictor.[11][13] This dual effect of reducing a key vasodilator while increasing a powerful vasoconstrictor significantly contributes to the hypertensive phenotype observed with this compound treatment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound's effects on blood pressure and related biomarkers.
Table 1: Effect of this compound on Blood Pressure in Clinical Trials
| Study/Parameter | This compound Group | Control Group | Reference |
| ILLUMINATE Trial | |||
| Change in Systolic BP (mmHg) | +4.5 | No significant change | [2][8] |
| Change in Diastolic BP (mmHg) | +2.1 | No significant change | [8] |
| RADIANCE 1 & 2 Trials | |||
| Change in Systolic BP (mmHg) | +2.8 to +4.1 | No significant change | [14] |
| Change in Diastolic BP (mmHg) | +1.0 to +1.2 | No significant change | [14] |
Table 2: Effect of this compound on Plasma Electrolytes and Aldosterone
| Parameter | Change with this compound | Reference |
| Plasma Sodium | Increased | [1][10] |
| Plasma Potassium | Decreased | [1][10] |
| Plasma Bicarbonate | Increased | [1][10] |
| Plasma Aldosterone | Increased | [5][8] |
Table 3: Effect of this compound on Endothelial Function Markers (Preclinical)
| Parameter | Change with this compound | Reference |
| eNOS mRNA and Protein | Decreased | [11] |
| Nitric Oxide (NO) Release | Reduced | [11] |
| Endothelin-1 (ET-1) Tissue Content | Increased | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Assessment of Renin-Angiotensin-Aldosterone System (RAAS) Activity
Objective: To measure plasma aldosterone and renin activity in response to this compound administration.
Protocol:
-
Animal Model: Spontaneously hypertensive rats (SHR) or other appropriate models.[15]
-
Drug Administration: Administer this compound or vehicle control orally for a specified period (e.g., 5 days).[15]
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period via tail vein or cardiac puncture.
-
Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Aldosterone Measurement: Quantify plasma aldosterone concentration using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[10]
-
Renin Activity Measurement: Determine plasma renin activity by measuring the rate of angiotensin I generation from endogenous angiotensinogen, typically using an RIA kit.
-
Data Analysis: Compare the changes in aldosterone and renin activity between the this compound-treated and control groups using appropriate statistical tests.
Evaluation of Endothelial Function
Objective: To assess endothelium-dependent vasodilation in response to this compound.
Protocol:
-
Method: Flow-mediated dilation (FMD) of the brachial artery is a widely used non-invasive method.[16][17]
-
Procedure:
-
Acquire a baseline ultrasound image of the brachial artery and measure its diameter.
-
Inflate a blood pressure cuff on the forearm to suprasystolic pressure (e.g., 200-300 mmHg) for 5 minutes to induce reactive hyperemia.
-
Deflate the cuff and record the brachial artery diameter continuously for several minutes.
-
The maximum diameter achieved after cuff release is used to calculate the FMD, expressed as the percentage change from the baseline diameter.
-
-
Alternative Invasive Method: In animal models, isolated aortic rings can be used to assess vasorelaxation in response to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator).[11]
-
Data Analysis: Compare the FMD or the dose-response curves for vasorelaxation between this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's multifaceted impact on blood pressure regulation.
Caption: Experimental workflow for assessing RAAS activity.
Caption: Workflow for Flow-Mediated Dilation (FMD) measurement.
Conclusion
The case of this compound serves as a critical lesson in drug development, emphasizing the necessity of thorough preclinical evaluation of off-target effects. Its adverse impact on blood pressure, mediated through direct stimulation of adrenal steroidogenesis and induction of endothelial dysfunction, ultimately outweighed its beneficial effects on HDL-C. This technical guide provides a comprehensive overview of the intricate pathways involved in this compound-induced hypertension, offering valuable insights for the development of safer and more effective cardiovascular therapies. Understanding these mechanisms is paramount to avoiding similar pitfalls in the future and advancing the field of cardiovascular pharmacology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The failure of this compound: what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood pressure increase with this compound [medscape.com]
- 7. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound impairs endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound produces endothelial dysfunction independent of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Structural Basis for Torcetrapib's Inhibition of Cholesteryl Ester Transfer Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a once-promising agent in the landscape of cardiovascular drug development, targeted the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, a process implicated in the pathogenesis of atherosclerosis. By inhibiting CETP, this compound was designed to raise HDL cholesterol levels, a therapeutic strategy aimed at reducing cardiovascular risk. Although the clinical development of this compound was ultimately halted due to off-target effects, the extensive research into its mechanism of action has provided invaluable insights into the structural biology of CETP and the principles of its inhibition. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of this compound's interaction with CETP.
Mechanism of Inhibition: A Non-Productive Ternary Complex
This compound inhibits CETP through a sophisticated molecular mechanism. It binds with a 1:1 stoichiometry deep within the N-terminal hydrophobic tunnel of the protein. This binding physically obstructs the passageway required for lipid transfer.[1][2] Beyond simple steric hindrance, this compound's binding induces a conformational state in CETP that promotes the formation of a non-productive complex with HDL. This is supported by surface plasmon resonance data indicating that this compound increases the affinity of CETP for HDL by approximately five-fold. While this compound enhances the formation of binary complexes between CETP and either HDL or LDL, it concurrently decreases the formation of the essential HDL-CETP-LDL ternary complex required for lipid transfer.[3][4]
Quantitative Analysis of this compound-CETP Interaction
The potency of this compound has been quantified in various biochemical assays. While direct binding affinity constants (Kd or Ki) and thermodynamic parameters from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively reported in the reviewed literature, IC50 values provide a strong indication of its inhibitory efficacy.
| Assay Type | CETP Source | IC50 Value | Reference(s) |
| Fluorogenic CE Transfer Assay | Recombinant Human | 13 ± 2.7 nM | [5] |
| Fluorogenic CE Transfer Assay | Rabbit Serum | 3.56 nM | |
| Whole Human Plasma Inhibition | Human Plasma | 37 nM | [1] |
| Whole Human Plasma Inhibition | Human Plasma | 50 nM | [1] |
Note: IC50 values are dependent on assay conditions, including substrate and enzyme concentrations. The relationship between IC50 and the true inhibition constant (Ki) is complex and influenced by the mode of inhibition. For a non-competitive inhibitor like this compound, the IC50 is expected to be a reasonable approximation of the Ki.
Structural Insights from X-Ray Crystallography
The crystal structure of the human CETP in complex with this compound (PDB ID: 4F2A) has been solved to a resolution of 2.6 Å, providing a detailed atomic-level view of the interaction.[1][2]
Key Structural Features:
-
Binding Site: this compound is buried within the N-terminal hydrophobic pocket of CETP.[1]
-
Conformational Changes: Upon binding, this compound displaces a phospholipid molecule and induces a significant shift in the conformation of a bound cholesteryl ester within the N-terminal pocket. The lipids in the C-terminal pocket remain largely undisturbed.[1][2][6]
-
Molecular Interactions: The binding is predominantly driven by hydrophobic interactions between this compound and non-polar residues lining the tunnel.[1]
Experimental Protocols
X-Ray Crystallography of the CETP-Torcetrapib Complex (PDB: 4F2A)
This protocol is based on the methods described for the determination of the crystal structure.
a) Protein Expression and Purification:
-
Expression: Recombinant human CETP is expressed in a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, to ensure proper post-translational modifications, including glycosylation.
-
Purification: The secreted CETP is purified from the cell culture medium using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography, to achieve a purity of >95%.
b) Crystallization:
-
Method: Hanging drop vapor diffusion is the utilized method.
-
Protein Concentration: Purified CETP is concentrated to approximately 10 mg/mL.
-
Crystallization Conditions: The protein solution is mixed in a 1:1 ratio with a reservoir solution containing 0.1 M HEPES pH 7.5, 0.2 M MgCl2, and 27-35% (w/v) PEG 400.
-
Crystal Soaking: Holo-CETP crystals are soaked in a mother liquor solution saturated with this compound for several days at 4°C to allow for inhibitor binding.
-
Cryo-protection: Crystals are directly cooled in liquid nitrogen prior to data collection.
c) Data Collection and Structure Determination:
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: Diffraction data are processed using software suites such as HKL-2000.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-CETP structure as a search model. The model is then refined using programs like those in the CCP4 suite, with manual model building in COOT.
Fluorometric CETP Activity Assay
This protocol is a generalized procedure based on commercially available kits for measuring CETP-mediated neutral lipid transfer.
a) Principle:
The assay utilizes a donor particle containing a self-quenched fluorescently labeled neutral lipid. In the presence of CETP, this lipid is transferred to an acceptor particle, leading to dequenching and a measurable increase in fluorescence.
b) Materials:
-
CETP Donor Molecule (self-quenched fluorescent lipid)
-
CETP Acceptor Molecule
-
CETP Assay Buffer
-
This compound or other inhibitors
-
Source of CETP (e.g., human plasma, serum, or recombinant protein)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths are dependent on the specific fluorophore, e.g., ~485 nm / ~515 nm)
c) Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the CETP source as required.
-
Reaction Setup: In a 96-well plate, add the CETP source, assay buffer, and either this compound solution or vehicle control.
-
Initiation of Reaction: Add the donor and acceptor molecules to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity kinetically over a period of 1 to 3 hours at 37°C.
-
Data Analysis: Calculate the rate of lipid transfer from the linear portion of the fluorescence versus time plot. Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
CETP Lipid Transfer Pathway and Inhibition by this compound
Caption: Mechanism of CETP inhibition by this compound.
Experimental Workflow for Determining CETP-Torcetrapib Crystal Structure
Caption: Workflow for CETP-Torcetrapib co-crystal structure determination.
Logical Relationship of this compound Binding and Inhibition
Caption: Logical flow of this compound's inhibitory action on CETP.
References
- 1. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active detergent-solubilized H+,K+-ATPase is a monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimerization of plant defensin NaD1 enhances its antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for malfunction in complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Cholesteryl Ester Transfer Protein by Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Torcetrapib's Influence on HDL and LDL Particle Size: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular disease risk. By blocking CETP, this compound disrupts the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This inhibition leads to an accumulation of cholesteryl esters within HDL particles, thereby increasing HDL-C levels and altering the size and composition of both HDL and LDL particles.[1] This technical guide provides an in-depth analysis of the quantitative effects of this compound on HDL and LDL particle size, details the experimental methodologies used to assess these changes, and illustrates the underlying biochemical pathways.
Core Mechanism of Action: CETP Inhibition
Cholesteryl ester transfer protein (CETP) facilitates the exchange of neutral lipids between lipoproteins. It transfers cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to two primary consequences: an increase in the cholesteryl ester content of HDL particles and a corresponding decrease in the cholesteryl ester content of LDL and VLDL. This remodeling of lipoprotein particles results in an increase in the size of both HDL and LDL particles.
Quantitative Impact on Lipoprotein Particle Size and Subclasses
Clinical studies have demonstrated that this compound administration leads to significant alterations in the size and distribution of HDL and LDL subclasses. Nuclear Magnetic Resonance (NMR) spectroscopy and Gradient Gel Electrophoresis (GGE) have been pivotal in quantifying these changes.
A key study revealed that in subjects with low HDL-C levels, daily administration of 120 mg of this compound for four weeks resulted in a notable increase in the mean diameter of LDL particles from 20.4 nm to 21.4 nm. A twice-daily dosage further increased the mean diameter to 21.9 nm.[2] Concurrently, there was a significant shift in the distribution of LDL subclasses, with a 73% decrease in small, dense LDL particles in subjects not receiving concurrent atorvastatin therapy.[2]
This compound's effect on HDL particle size was even more pronounced. The same study reported a 323% increase in the concentration of large HDL (HDL2) particles in subjects also treated with atorvastatin, and an 87% increase in those without statin co-administration.[2] A sub-study of the ILLUMINATE trial further elucidated the changes within HDL subclasses, showing that this compound treatment significantly and equally increased the levels of LpA-I and LpA-I:A-II, which are major protein-defined subclasses of HDL.[3]
Data Summary Tables
Table 1: Effect of this compound on LDL Particle Size and Subclasses
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Reference |
| Mean LDL Particle Diameter (nm) | 120 mg this compound daily (no atorvastatin) | 20.4 ± 0.89 | 21.4 ± 0.79 | +4.9% | [2] |
| Mean LDL Particle Diameter (nm) | 120 mg this compound twice daily (no atorvastatin) | 20.4 ± 0.82 | 21.9 ± 0.15 | +7.4% | [2] |
| Small LDL Cholesterol | 120 mg this compound daily (no atorvastatin) | Not Reported | Not Reported | -73% | [2] |
Table 2: Effect of this compound on HDL Particle Size and Subclasses
| Parameter | Treatment Group | Percentage Change from Placebo | Reference |
| Large HDL (HDL2) Cholesterol | 120 mg this compound daily (with atorvastatin) | +323% | [2] |
| Large HDL (HDL2) Cholesterol | 120 mg this compound daily (no atorvastatin) | +87% | [2] |
| LpA-I Subclass | This compound (ILLUMINATE trial) | Significantly Increased | [3] |
| LpA-I:A-II Subclass | This compound (ILLUMINATE trial) | Significantly Increased | [3] |
Experimental Protocols
The quantification of lipoprotein particle size and subclasses in this compound clinical trials relied on specialized analytical techniques. The following sections detail the methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a high-throughput method that allows for the simultaneous quantification of lipoprotein particle number and size.
-
Principle: This technique exploits the fact that lipid molecules within different lipoprotein particles have distinct magnetic properties. The terminal methyl groups of lipids emit characteristic signals in a magnetic field, and the frequency and line shape of these signals are dependent on the size and composition of the lipoprotein particle in which they reside. By deconvoluting the complex NMR signal from plasma, the concentration and average size of various lipoprotein subclasses can be determined.
-
Sample Preparation: Plasma or serum samples are typically used with minimal preparation. A small volume of the sample is mixed with a buffer containing a known concentration of a reference compound for signal calibration.
-
Instrumentation and Data Acquisition: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire proton (¹H) NMR spectra. The temperature is strictly controlled during the experiment, often at 37°C, to mimic physiological conditions.
-
Data Analysis: The acquired spectra are processed using specialized software that performs a deconvolution of the lipid methyl signal. This process involves fitting the observed signal to a series of pre-defined signals corresponding to different lipoprotein subclasses. The amplitudes of these fitted signals are then used to calculate the particle concentration of each subclass.
Gradient Gel Electrophoresis (GGE)
GGE is a technique that separates lipoprotein particles based on their size.
-
Principle: Lipoprotein particles are subjected to an electric field within a polyacrylamide gel that has a continuous gradient of pore sizes. Smaller particles migrate further through the gel matrix than larger particles. The migration distance is inversely proportional to the particle size.
-
Sample Preparation: Plasma or serum samples are mixed with a loading buffer containing a tracking dye.
-
Gel Electrophoresis: The samples are loaded into the wells of a pre-cast polyacrylamide gradient gel (e.g., 2-16% or 4-30% acrylamide). The electrophoresis is run at a constant voltage or current for a specific duration in a temperature-controlled environment.
-
Staining and Analysis: After electrophoresis, the gel is stained with a lipid-specific dye (e.g., Sudan Black B) to visualize the lipoprotein bands. The migration distance of each band is measured and compared to the migration of standards of known particle size. Densitometry is used to quantify the relative abundance of each lipoprotein subclass.
Conclusion
The CETP inhibitor this compound induces significant changes in lipoprotein metabolism, leading to a notable increase in the particle size of both HDL and LDL. Quantitative analysis using advanced techniques such as NMR spectroscopy and gradient gel electrophoresis has been instrumental in characterizing these effects. Specifically, this compound promotes a shift towards larger, more buoyant HDL and LDL particles, while reducing the concentration of small, dense LDL. Despite these seemingly beneficial effects on lipoprotein profiles, the clinical development of this compound was terminated due to off-target adverse effects.[1] Nevertheless, the study of this compound has provided valuable insights into the role of CETP in lipoprotein metabolism and the potential of CETP inhibition as a therapeutic strategy. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of lipidology and drug development.
References
An In-Depth Technical Guide to the Chemical Properties and Stability of Torcetrapib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib (CP-529,414) is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP). Developed with the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) levels, it was investigated for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. The mechanism involves inhibiting CETP-mediated transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, thereby increasing HDL-C and decreasing low-density lipoprotein cholesterol (LDL-C).[1][2] Despite its promising lipid-modifying effects, the clinical development of this compound was terminated due to off-target effects leading to increased mortality.[3]
This technical guide provides a comprehensive overview of the fundamental chemical properties and stability profile of this compound. A thorough understanding of these characteristics is crucial for researchers involved in the study of CETP inhibitors, related molecular scaffolds, and the broader field of cardiovascular drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | PubChem |
| Synonyms | CP-529,414, (–)-Torcetrapib | Cayman Chemical |
| CAS Number | 262352-17-0 | ChemicalBook |
| Molecular Formula | C₂₆H₂₅F₉N₂O₄ | MedChemExpress, ChemicalBook |
| Molecular Weight | 600.47 g/mol | MedChemExpress, ChemicalBook |
| Appearance | Off-White Low Melting Solid / Crystalline Solid | ChemicalBook, Cayman Chemical |
| Melting Point | 54-58 °C | ChemicalBook |
| Boiling Point | 504.8 ± 50.0 °C (Predicted) | ChemicalBook |
| Density | 1.42 g/cm³ (Predicted) | ChemicalBook |
| pKa (Strongest Basic) | -1.7 (Predicted) | DrugBank |
| UV/Vis. λmax | 251 nm | Cayman Chemical |
Solubility Profile
The solubility of this compound in various solvents is a critical factor for its use in in-vitro and in-vivo studies, as well as for its formulation.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (166.54 mM) | MedChemExpress |
| > 5 mg/mL | ChemicalBook | |
| ~1 mg/mL | Cayman Chemical | |
| Soluble to 50 mM | R&D Systems | |
| Ethanol | ~2 mg/mL | Cayman Chemical |
| Dimethylformamide (DMF) | ~0.5 mg/mL | Cayman Chemical |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.16 mM) | MedChemExpress |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.16 mM) | MedChemExpress |
| Water | 0.00589 mg/mL (Predicted) | DrugBank |
Stability and Degradation
Understanding the stability of a drug candidate is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Storage and Stability
This compound exhibits good stability when stored under appropriate conditions. As a solid, it is supplied as a crystalline material and should be stored at -20°C, where it is stable for at least four years.[4] In solvent, stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year to prevent degradation.[5] It is recommended to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, the general approach involves subjecting the drug to harsh conditions to accelerate its decomposition. These studies are crucial for developing stability-indicating analytical methods. The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. A target degradation of 5-20% is generally considered optimal for these studies.[6]
Based on the structure of this compound, which includes carbamate and ester functional groups, it is susceptible to hydrolysis under acidic and basic conditions. The quinoline ring and other aromatic components may be susceptible to oxidation and photolytic degradation.
Experimental Protocols
Detailed experimental protocols for the characterization and stability testing of this compound are crucial for reproducible research. The following sections outline generalized methodologies for forced degradation studies, which are fundamental for developing a stability-indicating assay.
General Protocol for Forced Degradation Studies
The objective is to generate a degradation level of approximately 5-20% to ensure that the analytical method can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60-80°C) for a predefined period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a set time.
-
After incubation, cool and neutralize the solution with an equivalent amount of HCl.
-
Dilute the final solution with the mobile phase for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration, protected from light.
-
Analyze the solution at different time points.
5. Thermal Degradation:
-
Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a period of up to several days.
-
Also, subject the stock solution to the same thermal stress.
-
At various time points, withdraw samples, dissolve (if solid), and dilute for analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to analyze the samples from forced degradation studies. While a specific validated method for this compound's degradation products is not detailed in the available literature, a general approach would be as follows:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (251 nm) or using a photodiode array (PDA) detector to assess peak purity.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
The method must be validated according to ICH guidelines to demonstrate specificity (the ability to resolve the parent drug from all degradation products), linearity, accuracy, precision, and robustness.
Signaling Pathways and Workflows
Mechanism of Action: CETP Inhibition
This compound functions by binding to CETP and inducing a nonproductive complex between the transfer protein and HDL.[7] This action blocks the transfer of cholesteryl esters (CE) from HDL to VLDL and LDL, and the reciprocal transfer of triglycerides (TG) to HDL. The net effect is an increase in the plasma concentration of larger, CE-rich HDL particles and a decrease in LDL levels.
Off-Target Effect: Aldosterone and Cortisol Synthesis
A significant off-target effect identified during clinical trials was the stimulation of adrenal steroid biosynthesis, independent of CETP inhibition. This compound was found to increase intracellular calcium levels in adrenal cells, leading to the upregulation of key enzymes (CYP11B1 and CYP11B2) involved in the synthesis of cortisol and aldosterone, respectively.[6] This effect contributed to the observed increases in blood pressure.
Experimental Workflow: Forced Degradation Study
The process of conducting a forced degradation study follows a structured workflow, from stressing the drug substance to analyzing the resulting samples to validate a stability-indicating method.
References
- 1. mdpi.com [mdpi.com]
- 2. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer protein inhibitor this compound and off-target toxicity: a pooled analysis of the rating atherosclerotic disease change by imaging with a new CETP inhibitor (RADIANCE) trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound for animal and human pharmacokinetic studies: applicability of chiral and achiral methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the mechanisms of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Kinetics of Torcetrapib with Cholesteryl Ester Transfer Protein (CETP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a once-promising agent for raising high-density lipoprotein (HDL) cholesterol, inhibits the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. By inhibiting this process, this compound was designed to increase HDL levels, a strategy aimed at reducing the risk of atherosclerotic cardiovascular disease.[1] Although its development was halted due to off-target effects, the study of this compound's interaction with CETP remains a valuable model for understanding the binding kinetics and mechanism of action of small molecule inhibitors targeting lipid transfer proteins. This technical guide provides a comprehensive overview of the binding kinetics of this compound with the CETP protein, detailing available quantitative data, experimental protocols, and the underlying molecular interactions.
Binding Kinetics and Affinity
The interaction between this compound and CETP is characterized by a direct binding event with a 1:1 stoichiometry.[2] While specific dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) values for the direct interaction are not extensively reported in publicly available literature, the potent inhibitory action of this compound is well-documented through its low nanomolar half-maximal inhibitory concentration (IC50) values in various activity assays.
Quantitative Binding and Inhibition Data
| Parameter | Value | Assay Condition | Reference |
| IC50 (³H-HDL cholesteryl ester transfer) | 52 nM | Whole human plasma (CETP concentration of 37 nM) | [3] |
| IC50 (¹⁴C-LDL cholesteryl ester transfer) | 65 nM | Whole human plasma (CETP concentration of 37 nM) | [3] |
| IC50 (Fluorogenic CETP activity assay) | 13 ± 3 nM | In vitro assay | [4] |
| Binding Stoichiometry | 1:1 | Not specified | [2] |
| Increase in CETP affinity for HDL | ~5-fold | Surface Plasmon Resonance | [2] |
These IC50 values, consistently in the low nanomolar range, indicate a high-affinity interaction between this compound and CETP, which is a prerequisite for its potent inhibition of cholesteryl ester transfer.
Mechanism of Action and Binding Site
This compound exerts its inhibitory effect by binding to the N-terminal side of the hydrophobic tunnel within the CETP protein.[5][6] This binding event physically obstructs the passage of neutral lipids, such as cholesteryl esters and triglycerides, through the tunnel, thereby inhibiting their transfer between lipoproteins.[6][7]
The binding of this compound induces a conformational change in CETP, leading to the formation of a more stable, non-productive complex between CETP and HDL.[3][7] This increased affinity for HDL effectively sequesters CETP, further contributing to the inhibition of its lipid transfer activity.[2]
Experimental Protocols
Detailed experimental protocols for determining the binding kinetics of this compound to CETP are not consistently available in a single source. However, by compiling information from various studies, we can outline the methodologies for key experiments.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the target protein.
Objective: To determine the binding affinity (Ki) of this compound for CETP.
Materials:
-
Purified recombinant human CETP
-
[³H]this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA
-
Scintillation fluid
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Workflow:
Procedure:
-
In a 96-well plate, combine purified CETP, a fixed concentration of [³H]this compound, and increasing concentrations of unlabeled this compound in the assay buffer.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Transfer the reaction mixtures to a 96-well filter plate and apply a vacuum to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound [³H]this compound as a function of the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It can provide kinetic data such as association (kon) and dissociation (koff) rates, as well as the equilibrium dissociation constant (Kd).
Objective: To determine the kon, koff, and Kd of the this compound-CETP interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant human CETP
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC/NHS)
Workflow:
Procedure:
-
Immobilize purified CETP onto the surface of a sensor chip using standard amine coupling chemistry.
-
Inject a series of this compound concentrations over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association of this compound with CETP.
-
After the association phase, inject running buffer to monitor the dissociation of the this compound-CETP complex.
-
Regenerate the sensor surface to remove any bound this compound before the next injection.
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Objective: To determine the thermodynamic parameters of the this compound-CETP interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human CETP
-
This compound
-
Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)
Workflow:
References
- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 2. Description of the this compound series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cholesteryl ester transfer protein inhibitors for interaction with proteins involved in the immune response to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Torcetrapib In Vitro CETP Inhibition Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting an in vitro Cholesteryl Ester Transfer Protein (CETP) inhibition assay using the specific inhibitor, Torcetrapib. CETP is a critical plasma protein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels.[2] this compound is a potent and selective inhibitor of CETP.[3] This application note outlines a common fluorometric assay method, presents key quantitative data for this compound, and includes diagrams illustrating the CETP pathway and the experimental workflow.
Quantitative Data: this compound CETP Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The IC50 values for this compound can vary depending on the specific assay conditions and methodology employed. Below is a summary of reported values.
| Assay Type | CETP Source | IC50 Value (nM) | Reference |
| Fluorogenic Assay | Not Specified | 13 ± 3 | [4] |
| Roar RB-CETP Assay | Not Specified | 4.5 | [5] |
| ³H-HDL Cholesteryl Ester Transfer | Human Plasma | 52 | [6] |
| ¹⁴C-LDL Cholesteryl Ester Transfer | Human Plasma | 65 | [6] |
CETP Mechanism of Action and Inhibition by this compound
CETP mediates the exchange of neutral lipids between lipoproteins. It transfers cholesteryl esters from anti-atherogenic HDL to pro-atherogenic VLDL and LDL in exchange for triglycerides.[1] By inhibiting CETP, this compound blocks this transfer, which results in an increase in HDL cholesterol and a decrease in LDL cholesterol.[2]
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.
Detailed Experimental Protocol: Fluorometric CETP Inhibition Assay
This protocol is based on commercially available fluorometric assay kits that measure the transfer of a self-quenched fluorescent neutral lipid from a donor particle to an acceptor particle.[7][8]
Principle of the Assay
The assay utilizes a donor lipoprotein particle containing a fluorescently labeled lipid that is self-quenched. In the presence of active CETP, this lipid is transferred to an acceptor lipoprotein particle, leading to de-quenching and a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to CETP activity. A CETP inhibitor like this compound will block this transfer, resulting in a reduced fluorescence signal.
Materials and Reagents
-
CETP Fluorometric Assay Kit (containing Donor Particles, Acceptor Particles, and Assay Buffer)
-
This compound (CAS 262352-17-0)[9]
-
Dimethyl sulfoxide (DMSO), anhydrous[9]
-
CETP Source: Human plasma, rabbit serum, or purified recombinant CETP[7]
-
96-well black, flat-bottom microplates suitable for fluorescence assays
-
Multi-channel pipettes
-
Fluorescence microplate reader with filters for Ex/Em = 465/535 nm[5][8]
-
37°C incubator (a water bath is recommended for stable temperature control)[5]
-
Plate sealers
Reagent Preparation
-
Assay Buffer: Warm to room temperature before use.
-
CETP Source (Plasma): Dilute the plasma sample 10-fold with CETP Assay Buffer.[8] Keep the diluted sample on ice until use.
-
This compound Stock Solution (10 mM): Dissolve 6.0 mg of this compound (MW: 600.47 g/mol ) in 1 mL of fresh, anhydrous DMSO to create a 10 mM stock solution.[8][9]
-
This compound Working Solutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations. For a typical IC50 curve, a 7-point dilution series is recommended. For example, prepare a 6.25 µM working solution and serially dilute from there.[8] Use DMSO as the 0 µM inhibitor blank (vehicle control).[8]
Assay Procedure
The following workflow outlines the steps for setting up the assay plate. All samples, controls, and standards should be run in duplicate.[8]
Caption: Experimental workflow for the fluorometric CETP inhibition assay.
-
Prepare Master Reaction Mix: For each reaction well, prepare a Master Mix containing 184 µL CETP Assay Buffer, 2 µL Donor Particles, and 2 µL Acceptor Particles. Scale the volumes as needed for the number of wells.[8]
-
Plate Setup:
-
Pipette 188 µL of the Master Reaction Mix into each designated well of the 96-well black plate.[8]
-
Sample Wells: Add 2 µL of each this compound serial dilution.
-
Positive Control (No Inhibition): Add 2 µL of DMSO.
-
Blank (No CETP): Add 2 µL of DMSO and 10 µL of Assay Buffer instead of diluted plasma in the next step.
-
-
Initiate Reaction: Add 10 µL of the 1:10 diluted plasma to each well (except for the blank wells).[8] The final assay volume will be 200 µL.
-
Incubation: Tightly seal the plate to prevent evaporation. Incubate at 37°C for 3 hours.[5] Floating the sealed plate in a water bath is recommended to ensure rapid and stable heating.[5]
-
Fluorescence Measurement: After incubation, read the fluorescence intensity of each well using a microplate reader set to an excitation wavelength of 465 nm and an emission wavelength of 535 nm.[5]
Data Analysis
-
Correct for Blank: Subtract the average fluorescence intensity of the Blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of CETP inhibition for each this compound concentration:
-
% Inhibition = [ (Fluorescence of Positive Control - Fluorescence of Sample) / Fluorescence of Positive Control ] * 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of CETP activity.
Technical Tips and Troubleshooting
-
Temperature Sensitivity: CETP activity is highly dependent on temperature. Ensure the incubator is precisely at 37°C, as lower temperatures will reduce activity and affect IC50 results.[5]
-
Evaporation: Fluorescent assays are sensitive to volume changes. Always seal microplates tightly during incubation. Using a humidified incubator or floating the plate in a water bath can help minimize evaporation.[5]
-
DMSO Concentration: The assay can tolerate up to 10% DMSO, but high concentrations may impact the activity of purified CETP.[8] Ensure the final DMSO concentration is consistent across all wells.
-
Mixing: Ensure thorough mixing by pipetting up and down after adding the inhibitor and the plasma sample.[5]
References
- 1. Cholesteryl Ester Transfer Protein Inhibition for Preventing Cardiovascular Events: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roarbiomedical.com [roarbiomedical.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound (CAS 262352-17-0): R&D Systems [rndsystems.com]
Application Notes and Protocols for the Quantification of Torcetrapib by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Torcetrapib in biological matrices, primarily human plasma. The protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are outlined, offering options based on required sensitivity and available instrumentation.
Introduction
This compound is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), which was developed to raise high-density lipoprotein (HDL) cholesterol levels. Although its clinical development was halted, the analytical methods for its quantification remain relevant for preclinical and clinical research involving other CETP inhibitors and for pharmacokinetic/pharmacodynamic studies.[1] Various bioanalytical methods, including HPLC-UV, LC-MS, and LC-MS/MS, have been developed for the determination of this compound in different biological matrices and species.[1]
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for this compound quantification, compiled from various bioanalytical studies.[1]
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Mean Recovery | > 85% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | Within ±10% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Mean Recovery | > 90% |
Experimental Protocols
Protocol 1: this compound Quantification by HPLC-UV
This protocol describes a method for the determination of this compound in human plasma using HPLC with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Run Time: Approximately 10 minutes.
Protocol 2: this compound Quantification by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (a stable isotope-labeled this compound is recommended).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the sample to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values would need to be determined experimentally but would be based on the molecular weight of this compound).
-
Internal Standard: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values for the stable isotope-labeled internal standard).
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 35 eV
-
Collision Cell Exit Potential (CXP): 15 V
-
Visualizations
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
References
Application Notes: Torcetrapib as a Control in CETP Assays
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Description of the this compound series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. roarbiomedical.com [roarbiomedical.com]
Investigating Torcetrapib's Off-Target Effects: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the off-target effects of Torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. While developed to raise high-density lipoprotein (HDL) cholesterol, this compound's clinical development was halted due to increased cardiovascular events and mortality.[1] Subsequent research has linked these adverse outcomes to off-target effects, primarily the stimulation of adrenal steroidogenesis, leading to increased aldosterone and cortisol levels, and consequently, hypertension.[2][3][4]
These protocols offer a framework for reproducing and expanding upon the key findings related to this compound's off-target pharmacology.
In Vitro Assessment of this compound's Effects on Adrenal Steroidogenesis
This section details the investigation of this compound's direct effects on adrenal cell function, providing a mechanistic understanding of its off-target actions independent of CETP inhibition.
Core Objective
To quantify the dose-dependent effects of this compound on aldosterone and cortisol production and to elucidate the underlying molecular mechanisms in a human adrenal cell line.
Experimental Workflow
Data Presentation
Table 1: In Vitro Effects of this compound on H295R Adrenal Cells
| Parameter | This compound Concentration | Result | Reference |
| Aldosterone Secretion (EC₅₀) | ~80 nM | Dose-dependent increase | [3][5] |
| Cortisol Secretion | 1 µM | Significant increase | [3][5] |
| CYP11B2 mRNA Expression | 1 µM (6 hours) | Significant induction | [4][6] |
| CYP11B1 mRNA Expression | 1 µM (6 hours) | Significant induction | [4] |
| Intracellular Ca²⁺ | 1-10 µM | Increased influx | [3][4] |
Experimental Protocols
1.4.1. H295R Cell Culture and this compound Treatment
-
Cell Line: Human adrenocortical carcinoma cell line NCI-H295R (ATCC® CRL-2128™).
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed H295R cells in appropriate culture plates (e.g., 24-well plates for hormone assays, 6-well plates for gene expression).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the culture medium with the this compound-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time points (e.g., 24 and 48 hours for hormone assays, 6 hours for gene expression).
-
1.4.2. Aldosterone and Cortisol Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol:
-
Following treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of aldosterone and cortisol in the supernatant using commercially available ELISA kits or by LC-MS according to the manufacturer's instructions.
-
Normalize hormone concentrations to the total protein content of the cell lysate from each well.
-
1.4.3. Gene Expression Analysis of CYP11B1 and CYP11B2
-
Method: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Protocol:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for CYP11B1, CYP11B2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
1.4.4. Intracellular Calcium Measurement
-
Method: Fluorescent calcium indicators (e.g., Fura-2 AM or Fluo-4 AM).
-
Protocol:
-
Culture H295R cells on glass-bottom dishes.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire baseline fluorescence readings.
-
Add this compound to the imaging chamber and continuously record the changes in fluorescence intensity over time.
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity change.
-
In Vivo Assessment of this compound's Effects on Blood Pressure and Aldosterone
This section provides protocols to investigate the physiological consequences of this compound's off-target effects in a relevant animal model.
Core Objective
To determine the in vivo effects of this compound administration on blood pressure and plasma aldosterone levels in rats.
Experimental Workflow
Data Presentation
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Animal Model | This compound Dose & Duration | Result | Reference |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day for 3 weeks | Transient increase in the first 3 days | [7][8] |
| Mean Arterial Pressure | Anesthetized Rats | 5 mg/kg, IV | Acute increase | [9][10] |
| Plasma Aldosterone | Normotensive and SHR | 40 mg/kg/day for 5 days | Significant increase | [11] |
| Plasma Corticosterone | Rats | Acute administration | Increase | [9] |
Experimental Protocols
2.4.1. Animal Model and this compound Administration
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound or vehicle control daily via oral gavage at a specified dose (e.g., 100 mg/kg/day) for the duration of the study (e.g., 3 weeks).[7][8]
2.4.2. Blood Pressure Measurement
-
Method 1: Tail-Cuff Plethysmography (Non-invasive):
-
Train the rats to the restraining and measurement procedure for several days before the study begins to minimize stress-induced blood pressure variations.
-
Measure systolic blood pressure and heart rate at regular intervals throughout the study.
-
-
Method 2: Radiotelemetry (Invasive, Continuous):
-
Surgically implant a telemetry transmitter with the catheter inserted into an artery (e.g., carotid or femoral).
-
Allow for a post-operative recovery period.
-
Record blood pressure and heart rate continuously throughout the study.
-
2.4.3. Plasma Aldosterone Measurement
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or from a cannulated artery into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Measurement: Measure plasma aldosterone concentrations using a commercially available ELISA kit.
2.4.4. Adrenal Gland Histology (Optional)
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the adrenal glands.
-
Fixation and Processing: Fix the adrenal glands in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) to evaluate for any morphological changes in the adrenal cortex.
Signaling Pathway
The off-target effects of this compound on adrenal steroidogenesis are mediated by an increase in intracellular calcium, which in turn activates downstream signaling pathways leading to the upregulation of steroidogenic enzymes.
Disclaimer: These protocols are intended for guidance and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms underlying off-target effects of the cholesteryl ester transfer protein inhibitor this compound involve L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound impairs endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Torcetrapib Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Torcetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein in reverse cholesterol transport.[1][2] CETP facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3][4][5] By inhibiting CETP, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels, a mechanism investigated for its potential in treating dyslipidemia.[2][6] Although its clinical development was halted due to off-target effects, this compound remains a valuable tool for in vitro and in vivo research into lipid metabolism and cardiovascular biology.[1][3]
Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides a detailed protocol for preparing this compound stock solutions for use in cell culture applications.
Physicochemical Properties of this compound
A summary of key quantitative data for this compound is presented below. This information is essential for accurate calculations and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₅F₉N₂O₄ | [1][7][8] |
| Molecular Weight | 600.47 g/mol | [1][7][9] |
| Appearance | White to off-white crystalline solid | [8][9] |
| Purity | ≥98% or ≥99% | [7][8] |
| Solubility (DMSO) | ≥ 30 mg/mL (~50 mM) | [7][10] |
| Solubility (Ethanol) | ~2 mg/mL to 10 mg/mL | [8][11] |
| Storage (Powder) | -20°C for ≥ 3 years | [8][10][12] |
| Storage (in Solvent) | -80°C for up to 2 years | [9][12] |
Experimental Workflow
The overall process for preparing a sterile stock solution of this compound for cell culture is outlined in the workflow diagram below.
Caption: Workflow for preparing this compound stock solutions.
Detailed Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.
4.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
4.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
4.3. Stock Solution Preparation
Step 1: Calculate the Required Mass
-
Use the following formula to determine the mass of this compound needed to prepare a 10 mM stock solution.
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 600.47 g/mol = 6.005 mg
-
Step 2: Weighing the Compound
-
Using an analytical balance, carefully weigh the calculated mass of this compound powder onto weighing paper.
-
Transfer the powder into a sterile tube (e.g., a 1.5 mL or 2 mL microcentrifuge tube). Ensure the tube is appropriately sized for the final volume.
Step 3: Dissolving the Compound
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Following the example: Add 1 mL of DMSO to the 6.005 mg of this compound.
-
-
Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication can be used to aid the process.[10] Visually inspect the solution against a light source to ensure there are no visible particles.
Step 4: Sterilization
-
To ensure the stock solution is sterile for cell culture use, it must be filtered.
-
Draw the entire this compound/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Carefully dispense the solution through the filter into a new, sterile collection tube. This step removes any potential microbial contamination.
Step 5: Aliquoting and Storage
-
Dispense the final sterile stock solution into smaller, single-use aliquots in sterile cryovials.
-
For example, create 20 µL or 50 µL aliquots.
-
-
Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time.
-
Label each vial clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 2 years).[9][12] For shorter-term storage, -20°C is acceptable for up to one year.[9][12]
4.4. Application in Cell Culture
-
When treating cells, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM concentration in 1 mL of media, add 1 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mechanism of Action: CETP Inhibition Pathway
This compound functions by inhibiting CETP, thereby altering the flux of lipids between lipoproteins. This action leads to an accumulation of cholesterol in HDL particles and a reduction of cholesterol in VLDL and LDL particles.[3][13]
Caption: this compound inhibits CETP-mediated lipid exchange.
References
- 1. This compound | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (CAS 262352-17-0): R&D Systems [rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CETP | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Torcetrapib's Effect on Cholesterol Efflux
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the effect of Torcetrapib, a Cholesteryl Ester Transfer Protein (CETP) inhibitor, on cholesterol efflux from macrophage foam cells. Understanding this effect is crucial for evaluating the therapeutic potential and mechanism of action of CETP inhibitors in the context of reverse cholesterol transport and atherosclerosis.
Introduction
This compound was developed to raise high-density lipoprotein cholesterol (HDL-C) levels by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.[1][2] The primary hypothesis was that increasing HDL-C would enhance reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues, such as macrophage foam cells in atherosclerotic plaques, and transporting it to the liver for excretion.[3][4] Cholesterol efflux from macrophages is the critical first step in RCT.[3]
Studies have shown that this compound does indeed increase HDL-C levels.[5][6] However, its effect on the functional capacity of HDL to promote cholesterol efflux is more complex and appears to be dose-dependent.[7][8] At lower doses, the increased efflux is primarily due to the higher concentration of HDL particles, while at higher doses, this compound may enhance the intrinsic functionality of HDL particles, partly by increasing their content of apolipoprotein E (apoE) and lecithin-cholesterol acyltransferase (LCAT).[7][8][9] The primary pathway for this enhanced efflux appears to be dependent on the ATP-binding cassette transporter G1 (ABCG1).[7][8][10]
Despite promising effects on lipid profiles, clinical trials for this compound were halted due to increased mortality and cardiovascular events, potentially due to off-target effects such as increased blood pressure and aldosterone levels.[1][5] Nevertheless, studying the effect of this compound on cholesterol efflux remains a valuable tool for understanding the intricate mechanisms of CETP inhibition and HDL metabolism.
Key Experimental Approaches
Two primary methods are employed to measure cholesterol efflux from cultured cells:
-
Radiolabeled Cholesterol Efflux Assay: This is the traditional gold-standard method, utilizing [³H]-cholesterol to label cellular cholesterol pools. It is highly sensitive and specific.[11][12]
-
Fluorescently-Labeled Cholesterol Efflux Assay: This method uses a fluorescent cholesterol analog, such as BODIPY-cholesterol, offering a non-radioactive, safer, and high-throughput alternative.[4][13][14]
Both methods involve three main steps:
-
Labeling: Incubating macrophage cells with either radiolabeled or fluorescently-labeled cholesterol to incorporate the label into the cellular cholesterol pools.
-
Equilibration: Allowing the labeled cholesterol to distribute evenly within the cellular compartments.
-
Efflux: Incubating the labeled cells with cholesterol acceptors (e.g., HDL, apoA-I) and measuring the amount of labeled cholesterol released into the medium.[11]
Protocol 1: Radiolabeled Cholesterol Efflux Assay
This protocol is adapted from studies investigating the effect of this compound on cholesterol efflux from THP-1 macrophage foam cells.[7]
Objective: To quantify the capacity of HDL from this compound-treated subjects to promote cholesterol efflux from [³H]-cholesterol-labeled macrophage foam cells.
Materials:
-
Human THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
[³H]-cholesterol
-
Acetylated Low-Density Lipoprotein (acLDL)
-
Bovine Serum Albumin (BSA)
-
HDL isolated from subjects pre- and post-Torcetrapib treatment
-
Scintillation fluid
-
Scintillation counter
-
24-well tissue culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well.
-
Differentiate monocytes into macrophages by incubating with 100 nM PMA for 48-72 hours.
-
-
Cholesterol Loading and Labeling:
-
Wash the differentiated macrophages with serum-free RPMI-1640.
-
Label the cells by incubating for 48 hours with RPMI-1640 containing 2% FBS, 50 µg/mL acLDL, and 1 µCi/mL [³H]-cholesterol. This step creates "foam cells."
-
-
Equilibration:
-
Wash the labeled foam cells three times with PBS.
-
Incubate the cells for 18 hours in serum-free RPMI-1640 containing 0.2% BSA to allow for equilibration of the [³H]-cholesterol within the cellular pools.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Incubate the cells for 4 hours with serum-free RPMI-1640 containing the cholesterol acceptors:
-
-
Quantification:
-
After the incubation period, collect the medium from each well.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity (in disintegrations per minute, DPM) in an aliquot of the medium and the cell lysate using a scintillation counter.
-
-
Calculation of Percent Efflux:
-
Percent Cholesterol Efflux = [DPM in medium / (DPM in medium + DPM in cell lysate)] x 100
-
Protocol 2: Fluorescent Cholesterol Efflux Assay
This protocol provides a non-radioactive alternative for high-throughput screening.[3][14]
Objective: To measure the effect of this compound on cholesterol efflux using a fluorescently-labeled cholesterol analog.
Materials:
-
J774A.1 or THP-1 macrophage cell line
-
Phenol red-free RPMI-1640 medium
-
FBS
-
Fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol)
-
Equilibration buffer
-
Cell lysis buffer
-
HDL or human serum as cholesterol acceptors
-
96-well tissue culture plates (clear bottom, white or black walls)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed J774A.1 or differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Labeling with Fluorescent Cholesterol:
-
Prepare a labeling mix containing the fluorescently-labeled cholesterol in serum-free medium.
-
Aspirate the growth medium and add 100 µL of the labeling mix to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Equilibration:
-
Gently aspirate the labeling medium and wash the cells.
-
Add equilibration buffer and incubate overnight at 37°C.
-
-
Cholesterol Efflux:
-
Aspirate the equilibration medium and wash the cells.
-
Add 100 µL of serum-free medium containing the desired cholesterol acceptors (e.g., HDL from this compound-treated subjects).
-
Incubate for 4-6 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Carefully transfer the supernatant (medium) from each well to a new 96-well plate.
-
Measure the fluorescence of the supernatant (Ex/Em ~485/523 nm).
-
Lyse the cells in the original plate with cell lysis buffer.
-
Measure the fluorescence of the cell lysate.
-
-
Calculation of Percent Efflux:
-
Percent Cholesterol Efflux = [Fluorescence of medium / (Fluorescence of medium + Fluorescence of cell lysate)] x 100
-
Data Presentation
Table 1: Effect of this compound on HDL Cholesterol Levels and Cholesterol Efflux Capacity
| Treatment Group | Dose | Change in HDL-C (%) | Cholesterol Efflux to HDL (%) |
| Baseline | N/A | N/A | Value |
| This compound | 60 mg/day | +50% | Value |
| This compound | 120 mg/day | +60% | Value |
Note: This table is a template. The actual values should be populated from experimental data. Studies have shown a dose-dependent increase in efflux with this compound treatment.[7][8]
Table 2: Contribution of Different Efflux Pathways
| Efflux Pathway | Cholesterol Efflux (%) |
| ABCA1 (to apoA-I) | Value |
| ABCG1 (to HDL) | Value (40-50% of net efflux)[7][8] |
| Passive Diffusion | Value |
Note: This table helps delineate the specific pathways affected by this compound-modified HDL.
Visualizations
Caption: Mechanism of this compound on cholesterol transport.
References
- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
- 5. ovid.com [ovid.com]
- 6. Efficacy and safety of this compound, a novel cholesteryl ester transfer protein inhibitor, in individuals with below-average high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cholesteryl ester transfer protein by this compound modestly increases macrophage cholesterol efflux to HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol Efflux Assay Kit, Cell Metabolism & Signaling - Creative Bioarray [cell.creative-bioarray.com]
- 14. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of Torcetrapib In Vitro
Welcome to the technical support center for researchers utilizing Torcetrapib in in vitro studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low observed potency, during your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] It functions by binding to CETP and forming a stable, nonproductive complex with High-Density Lipoprotein (HDL), which prevents the transfer of cholesteryl esters from HDL to other lipoproteins.[3][4] This inhibition of both neutral lipid and phospholipid transfer activities is the primary mechanism for its effect on lipid profiles.[3]
Q2: Why was this compound discontinued in clinical trials? Does this affect my in vitro results?
The development of this compound was halted due to increased mortality and cardiovascular events in patients.[5][6] These adverse effects were attributed to off-target effects, specifically an increase in blood pressure and aldosterone production, which are independent of its CETP inhibitory activity.[7][8][9] For in vitro studies focused on CETP inhibition, these off-target effects may not be apparent unless you are using specific cell models (e.g., adrenal cells) or readouts related to steroidogenesis or blood pressure regulation.[8][10] It is crucial to consider these off-target effects when interpreting data from complex cellular systems.
Potency and Activity
Q3: I am observing lower than expected potency (high IC50) for this compound in my CETP activity assay. What are the possible reasons?
Several factors can contribute to the apparent low potency of this compound in an in vitro CETP activity assay. These can be broadly categorized as issues with the compound itself, the assay conditions, or the reagents. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q4: Can the presence of triglycerides in the assay affect this compound's inhibitory activity?
Yes, the inhibition of this compound can be reversed by the presence of lipid substrates, particularly those rich in triglycerides (TG).[3] If your assay system or sample (e.g., plasma) has high levels of TG-rich lipoproteins, it may lead to an underestimation of this compound's potency.[3]
Solubility and Stability
Q5: What is the best solvent for dissolving this compound for in vitro experiments?
This compound is a highly lipophilic compound.[4] For in vitro assays, it is soluble in organic solvents like DMSO.[2][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in your assay buffer.[2][12] Ensure the final DMSO concentration in your assay is low and consistent across all conditions, as high concentrations can affect CETP activity.
Q6: How should I store my this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[2][12][13] It is advisable to prepare and use solutions on the same day if possible.[12] Before use, equilibrate the solution to room temperature and ensure there is no precipitation.[12]
Troubleshooting Guide for Low Potency
This guide will help you systematically troubleshoot experiments where this compound exhibits lower than expected potency.
| Problem | Potential Cause | Recommended Solution |
| Low Potency (High IC50) | Compound Integrity: - Degradation of this compound powder or stock solution. | - Use a fresh batch of this compound. - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Store stock solutions appropriately in small aliquots to avoid repeated freeze-thaw cycles.[2][12][13] |
| Solubility Issues: - Precipitation of this compound in the assay buffer. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of the assay (typically <1-2%). - Visually inspect for any precipitation after adding this compound to the assay medium. - Consider using a surfactant-containing buffer if compatible with your assay. | |
| Assay Conditions: - Suboptimal temperature. | - Ensure the assay is performed at the recommended temperature, typically 37°C, as CETP activity is temperature-sensitive.[14] | |
| - Incorrect incubation time. | - Follow the recommended incubation time for your specific assay kit. For kinetic assays, ensure you are measuring within the linear range of the reaction.[15] | |
| - Inaccurate pipetting. | - Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations of this compound and assay reagents. | |
| Reagent Issues: - Low activity of CETP enzyme or plasma. | - Use a fresh source of CETP or plasma with known activity. - Include a positive control (e.g., rabbit serum) to validate assay performance. | |
| - Degradation of donor/acceptor particles. | - Store fluorescent donor and acceptor particles protected from light and at the recommended temperature. | |
| Assay Principle: - High lipid concentration in the sample. | - Be aware that high concentrations of lipoproteins, especially triglyceride-rich ones, can compete with the inhibitor, leading to an apparent decrease in potency.[3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low potency issues with this compound.
Caption: A step-by-step guide to troubleshooting low in vitro potency of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various sources.
| Assay Type | CETP Source | IC50 (nM) | Reference |
| ³H-HDL Cholesteryl Ester Transfer | Human Plasma | 52 | [2][13] |
| ¹⁴C-LDL Cholesteryl Ester Transfer | Human Plasma | 65 | [2][13] |
| Single Exponential Decay Function (³H-HDL) | Human Plasma | 47 | [2][11][13] |
| Single Exponential Decay Function (¹⁴C-LDL) | Human Plasma | 61 | [2][13] |
| Fluorogenic Assay | Recombinant Human CETP | 13 ± 3 | [9] |
| Cholesteryl and Triglyceride Transfer | Not Specified | 47 and 51, respectively | [11] |
Experimental Protocols
Key Experiment: In Vitro CETP Activity Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available CETP activity assay kits.[15][16] Always refer to the specific manual of the kit you are using.
1. Principle:
This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by CETP. The increase in fluorescence, due to dequenching of the fluorophore upon transfer, is proportional to the CETP activity.
2. Materials:
-
CETP Donor and Acceptor Particles
-
CETP Assay Buffer
-
Recombinant Human CETP or plasma sample (e.g., human or rabbit plasma)
-
This compound
-
DMSO (anhydrous)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm
3. Protocol:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in DMSO to create a concentration-response curve.
-
-
Assay Procedure:
-
In a 96-well plate, add the CETP source (recombinant protein or plasma).
-
Add the different concentrations of this compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix of the Donor and Acceptor particles in the CETP Assay Buffer according to the kit's instructions.
-
Add the master mix to all wells to initiate the reaction.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for the recommended time (e.g., 1-3 hours).[15]
-
-
Measurement:
-
Measure the fluorescence intensity at Ex/Em = 465/535 nm.
-
For kinetic assays, take readings at multiple time points to ensure the reaction is in the linear phase.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no CETP) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A typical workflow for determining the IC50 of this compound in a CETP activity assay.
Signaling Pathway
CETP-Mediated Lipid Transfer and Inhibition by this compound
The diagram below illustrates the role of CETP in lipid metabolism and how this compound inhibits this process.
Caption: this compound inhibits the transfer of cholesteryl esters (CE) and triglycerides (TG) by CETP.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Description of the this compound series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The failure of this compound: was it the molecule or the mechanism? | Semantic Scholar [semanticscholar.org]
- 6. Drug designed to raise HDL levels falls down - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clarifying off-target effects for this compound using network pharmacology and reverse docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound | Cholesteryl ester transfer protein (CETP) inhibitor | Hello Bio [hellobio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. roarbiomedical.com [roarbiomedical.com]
- 15. abcam.com [abcam.com]
- 16. abcam.com [abcam.com]
Technical Support Center: Mitigating Torcetrapib Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Torcetrapib. The focus is on understanding and mitigating the well-documented off-target effects of this cholesteryl ester transfer protein (CETP) inhibitor, namely increased aldosterone synthesis and subsequent hypertension.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in experimental models?
A1: The most significant off-target effects of this compound are an increase in the synthesis and secretion of aldosterone and cortisol from the adrenal glands.[1][2] This leads to a subsequent elevation in blood pressure, an effect that has been observed in various animal models, including rats and dogs.[2][3] Importantly, these effects are independent of this compound's intended action of inhibiting CETP.[2][4]
Q2: What is the underlying mechanism of this compound-induced aldosterone production?
A2: this compound directly stimulates adrenal cells to produce aldosterone.[1][3] The mechanism involves an increase in intracellular calcium levels within the adrenal cells, which in turn upregulates the expression of genes responsible for steroid synthesis, such as CYP11B1 and CYP11B2.[1][5] This is a distinct pathway from the angiotensin II-mediated stimulation of aldosterone.[1]
Q3: In which experimental models have these off-target effects been characterized?
A3: The off-target effects of this compound have been studied in both in vivo and in vitro models. In vivo studies have utilized various rat models, including normotensive Wistar-Kyoto rats and spontaneously hypertensive rats (SHRs).[6][7] Adrenalectomized and pithed rat models have also been used to investigate the central and adrenal-dependent mechanisms of this compound-induced hypertension.[3] In vitro studies have primarily used human adrenal carcinoma cell lines, such as H295R and HAC15, to elucidate the direct effects of this compound on steroidogenesis.[1][5]
Q4: Are the off-target effects of this compound a class effect of all CETP inhibitors?
A4: No, the aldosterone-related off-target effects appear to be specific to the molecular structure of this compound and are not considered a class effect of CETP inhibitors.[4][7] Other CETP inhibitors, such as anacetrapib and dalcetrapib, do not exhibit the same pressor or steroidogenic effects in preclinical models.[3][4]
Q5: How can I mitigate the hypertensive effects of this compound in my animal studies?
A5: The hypertensive effects of this compound can be mitigated by co-administration with antagonists that target the downstream pathways of aldosterone signaling. Mineralocorticoid receptor (MR) antagonists, such as eplerenone, have been suggested to block the effects of increased aldosterone.[8] Additionally, endothelin receptor antagonists like bosentan have been shown to normalize endothelial dysfunction induced by this compound in spontaneously hypertensive rats.[9]
Q6: How can I block this compound-induced aldosterone production in my in vitro experiments?
A6: In in vitro models using adrenal cell lines, the this compound-induced increase in aldosterone can be blocked by co-incubation with calcium channel blockers.[5] This is because this compound's stimulation of steroidogenesis is dependent on an influx of intracellular calcium.
Troubleshooting Guides
Problem: Unexpectedly high blood pressure readings in animals treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Known off-target effect of this compound | 1. Confirm the effect: Ensure that the observed hypertension is consistent with previous reports. A transient increase in the first few days of administration is expected in some models like SHRs.[6] 2. Co-administer a mitigating agent: Based on your experimental goals, consider co-treatment with a mineralocorticoid receptor antagonist (e.g., eplerenone) or an endothelin receptor antagonist (e.g., bosentan). Refer to the experimental protocols below for guidance. 3. Use a control CETP inhibitor: If your research question allows, compare the effects of this compound with a CETP inhibitor known not to cause hypertension, such as anacetrapib.[3] |
| Incorrect dosage or administration | 1. Verify dosage calculations: Double-check all calculations for drug preparation and administration. 2. Check administration route and frequency: Ensure the route and frequency of administration are consistent with established protocols. |
| Animal model sensitivity | 1. Review literature for your specific model: Different rat strains may exhibit varying sensitivities to the pressor effects of this compound. Spontaneously hypertensive rats (SHRs) are particularly sensitive.[7] 2. Consider a different model: If feasible, using a normotensive strain might show a less pronounced hypertensive response. |
Problem: High variability in aldosterone measurements from adrenal cell cultures treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Cell line health and passage number | 1. Monitor cell morphology: Regularly inspect your H295R or HAC15 cells for any changes in morphology that might indicate stress or contamination. 2. Use low passage number cells: Higher passage numbers can lead to genetic drift and altered cellular responses. It is recommended to use cells within a consistent and low passage range. |
| Inconsistent this compound concentration | 1. Ensure proper solubilization: this compound may require a specific solvent (e.g., DMSO). Ensure it is fully dissolved before adding to the culture medium. 2. Use fresh dilutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation. |
| Assay sensitivity and specificity | 1. Validate your aldosterone assay: Use appropriate controls and standards to ensure the accuracy and reliability of your radioimmunoassay (RIA) or ELISA. 2. Consider alternative detection methods: Liquid chromatography-mass spectrometry (LC-MS) can provide higher specificity for steroid hormone quantification.[1] |
Quantitative Data Summary
Table 1: In Vivo Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Citation(s) |
| Placebo | - | 3 weeks | Baseline | [6] |
| This compound | 100 mg/kg/day | 3 days | Transient increase | [6] |
| This compound | 40 mg/kg/day | 1 day | +6.5 ± 0.6 | [7] |
Table 2: In Vitro Effects of this compound on Aldosterone Secretion in H295R Cells
| Treatment | Concentration | Duration | Aldosterone Secretion (% of Control) | Citation(s) |
| Vehicle (DMSO) | 0.1% | 24 hours | 100 | [10] |
| This compound | EC50: ~10 nM | 24 hours | - | [10] |
| This compound | - | 24 hours | Up to 396 ± 87.8 | [10] |
| Angiotensin II (Positive Control) | 100 nM | 24 hours | 392.1 ± 14.2 | [10] |
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Hypertension in Spontaneously Hypertensive Rats (SHRs) with an Endothelin Receptor Antagonist
Objective: To evaluate the efficacy of bosentan in mitigating this compound-induced endothelial dysfunction and its contribution to hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound
-
Bosentan
-
Vehicle for drug administration (e.g., appropriate solvent for oral gavage)
-
Tail-cuff plethysmography system for blood pressure measurement
-
Equipment for euthanasia and tissue collection (aorta)
-
Reagents for assessing endothelial function (e.g., acetylcholine, phenylephrine) and molecular analysis (qRT-PCR, Western blotting)
Procedure:
-
Animal Acclimatization: Acclimatize male SHRs to the housing conditions for at least one week before the experiment. Train the animals for tail-cuff blood pressure measurements to minimize stress-induced variations.
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (100 mg/kg/day, oral gavage)
-
Group 3: this compound (100 mg/kg/day) + Bosentan (100 mg/kg/day, oral gavage)
-
Group 4: Bosentan (100 mg/kg/day, oral gavage)
-
-
Drug Administration: Administer the respective treatments daily for 3 weeks.
-
Blood Pressure Monitoring: Measure systolic blood pressure and heart rate using a tail-cuff system before the start of treatment and at regular intervals (e.g., daily for the first week, then weekly) throughout the 3-week period.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals according to approved institutional guidelines. Carefully dissect the thoracic aorta for further analysis.
-
Assessment of Endothelial Function:
-
Prepare aortic rings for isometric tension studies in an organ bath.
-
Assess endothelium-dependent relaxation in response to cumulative concentrations of acetylcholine after pre-constriction with phenylephrine.
-
-
Molecular Analysis:
-
Isolate RNA and protein from aortic tissue.
-
Perform qRT-PCR to measure the mRNA expression of endothelial nitric oxide synthase (eNOS).
-
Perform Western blotting to quantify the protein levels of eNOS.
-
Protocol 2: In Vitro Mitigation of this compound-Induced Aldosterone Secretion in H295R Cells
Objective: To investigate the role of calcium channels in this compound-induced aldosterone production and its inhibition by a calcium channel blocker.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
This compound
-
A calcium channel blocker (e.g., nifedipine)
-
Angiotensin II (positive control)
-
Vehicle (e.g., DMSO)
-
Aldosterone RIA or ELISA kit
-
96-well cell culture plates
-
Reagents for measuring intracellular calcium (e.g., Fura-2 AM)
Procedure:
-
Cell Culture: Culture H295R cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate a subset of wells with the calcium channel blocker (e.g., nifedipine at a suitable concentration) for 30-60 minutes.
-
Treat the cells with different concentrations of this compound (e.g., ranging from 1 nM to 10 µM) with or without the calcium channel blocker.
-
Include the following control groups:
-
Vehicle control (DMSO)
-
Positive control (Angiotensin II, 100 nM)
-
Calcium channel blocker alone
-
-
-
Incubation: Incubate the treated cells for 24 to 48 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for aldosterone measurement.
-
Aldosterone Measurement: Quantify the concentration of aldosterone in the supernatant using a validated RIA or ELISA kit according to the manufacturer's instructions.
-
(Optional) Intracellular Calcium Measurement:
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Measure the fluorescence intensity before and after the addition of this compound to monitor changes in intracellular calcium concentration.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. This compound impairs endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Torcetrapib Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Torcetrapib.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step process. A key step is the formation of the tetrahydroquinoline core with the correct stereochemistry. This is typically achieved through an iminium ion cyclization reaction. The synthesis also involves the resolution of a chiral amine intermediate, followed by a reductive amination and a final carbamoylation step to yield the this compound molecule.[1]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges in this compound synthesis include:
-
Stereocontrol: Achieving the desired cis stereochemistry in the tetrahydroquinoline ring is crucial.
-
Side Reactions: The formation of byproducts during the iminium ion cyclization and reductive amination steps can reduce yield and complicate purification.
-
Purification: The removal of structurally similar impurities and the separation of enantiomers require carefully optimized purification protocols.
-
Scale-up: Transitioning the synthesis from a laboratory to a larger scale can present challenges in maintaining reaction control and product quality.
Q3: What analytical methods are used to assess the purity of this compound?
A3: A range of analytical techniques are employed to determine the purity of this compound, including High-Performance Liquid Chromatography (HPLC) for achiral and chiral purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities.[2]
Troubleshooting Guides
Synthesis: Iminium Ion Cyclization
The formation of the cis-tetrahydroquinoline core is a critical step in the synthesis of this compound. This is often achieved via an iminium ion cyclization.
Problem: Low Yield of the Desired cis-Isomer
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | Ensure complete conversion of the aniline and aldehyde to the imine before initiating cyclization. Monitor the reaction by TLC or LC-MS. |
| Side reactions | The formation of an aminal byproduct can occur. Using a pre-formed crystalline imine surrogate can improve yield and purity. |
| Suboptimal reaction conditions | Optimize the choice of Lewis acid catalyst and solvent. Boron trifluoride etherate and titanium tetrachloride have been used, but can lead to impurities if not carefully controlled. |
| Low quality of reagents | Use high-purity starting materials, as impurities can interfere with the reaction. |
Problem: Formation of Impurities
| Impurity | Mitigation Strategy |
| trans-isomer | While the cis-isomer is thermodynamically favored, ensure the reaction is run under conditions that allow for equilibration to the more stable product. |
| Aminal byproduct | The reaction of the aniline with the aldehyde can form an aminal. Using a pre-formed imine or carefully controlling the stoichiometry and reaction conditions can minimize this. |
| Michael adduct | A potential byproduct is the Michael adduct of the vinyl carbamate. This can sometimes be converted to the desired product under the cyclization conditions. |
Purification: Chiral Resolution and Crystallization
Problem: Inefficient Chiral Resolution
The resolution of the racemic amine intermediate is a key step to obtaining the desired enantiomerically pure (2R, 4S)-isomer. This is often achieved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-L-tartaric acid, followed by crystallization.
| Potential Cause | Troubleshooting Steps |
| Poor diastereomeric salt formation | Screen different chiral resolving agents and solvents to find the optimal combination for selective crystallization. |
| Low enantiomeric excess (ee) | Multiple recrystallizations may be necessary to achieve the desired enantiomeric purity. Monitor the ee at each step using chiral HPLC. |
| Low recovery of the desired enantiomer | Optimize crystallization conditions (temperature, cooling rate, solvent polarity) to maximize the yield of the desired diastereomeric salt while minimizing the co-precipitation of the undesired diastereomer. |
Problem: Difficulty in Final Product Crystallization
The final this compound product is often purified by crystallization.
| Potential Cause | Troubleshooting Steps |
| Oiling out | Ensure the concentration of this compound in the crystallization solvent is not too high. A slow cooling rate and the use of seeding crystals can promote proper crystal formation. |
| Low purity of crystalline product | The presence of impurities can inhibit crystallization or co-crystallize with the product. It may be necessary to perform a preliminary purification step, such as column chromatography, before the final crystallization. |
| Poor crystal form | Experiment with different solvent systems to obtain a crystalline form that is easy to filter and handle. Ethanol has been reported as a suitable solvent. |
Experimental Protocols
Chiral HPLC Analysis of this compound Enantiomers
This protocol provides a general guideline for the chiral separation of this compound enantiomers. The specific conditions may need to be optimized for your particular instrument and sample matrix.
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Temperature: The column temperature can influence the separation and should be controlled.
Visualizations
Caption: Overview of the this compound synthetic workflow.
Caption: Troubleshooting logic for low yield in the iminium cyclization step.
References
Technical Support Center: Enhancing Torcetrapib Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals working with the highly lipophilic compound Torcetrapib, achieving adequate solubility in aqueous buffers is a critical challenge. With a calculated log P (ClogP) of 7.45 and an exceptionally low aqueous solubility of less than 40 ng/mL, this compound requires specialized formulation strategies to enable meaningful in vitro and in vivo studies.[1][2]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is a highly lipophilic and non-ionizable molecule, making it "practically insoluble" in water. Its high lipophilicity (ClogP = 7.45) and crystalline nature result in very poor aqueous solubility (< 40 ng/mL), posing significant challenges for formulation and delivery.[1][2]
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
A2: Several advanced formulation techniques have been successfully applied to enhance the solubility and bioavailability of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[1][3]
-
Lipid-Based Formulations: These include Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS), which encapsulate the lipophilic drug in a lipidic carrier that can form fine dispersions in aqueous environments.[1][2][4]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its solubility in water.[5]
-
Use of Co-solvents: For laboratory and pre-clinical studies, co-solvents like Dimethyl Sulfoxide (DMSO) are often used in combination with other excipients to achieve higher concentrations.[5]
Q3: Are there any ready-to-use protocols for dissolving this compound for in vitro experiments?
A3: Yes, for research purposes, a common approach involves using a co-solvent system. A stock solution of this compound can be prepared in DMSO. For aqueous dilutions, a vehicle containing a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is often necessary to prevent precipitation. A specific protocol yielding a clear solution of at least 2.5 mg/mL involves a final solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[5]
Q4: Can pH adjustment be used to improve this compound solubility?
A4: As a neutral molecule, altering the pH of the aqueous buffer will not significantly impact the intrinsic solubility of this compound. Therefore, pH adjustment alone is not an effective strategy for this compound.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.
-
Question: Why is my this compound crashing out of solution? Answer: This is a common issue known as "fall-out" or precipitation. It occurs because this compound is highly insoluble in aqueous media. When the DMSO concentration is significantly lowered by adding the aqueous buffer, the drug is no longer soluble and precipitates.
-
Question: How can I prevent this precipitation? Answer: To maintain this compound in solution upon aqueous dilution, you need to include a solubilizing agent in your final buffer.
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a highly effective solubilizer. A final concentration of 20% SBE-β-CD in saline with 10% DMSO can maintain this compound in a clear solution at concentrations of at least 2.5 mg/mL.[5]
-
Surfactants: The use of non-ionic surfactants like Polysorbate 80 (Tween 80) can also help to maintain solubility by forming micelles that encapsulate the drug.
-
Lipid-based systems: For oral delivery simulations, using a self-emulsifying formulation can prevent precipitation upon dilution with aqueous media.[2]
-
Issue: I am observing low and variable results in my cell-based assays.
-
Question: Could solubility be the cause of my inconsistent assay results? Answer: Yes, poor aqueous solubility is a major contributor to assay variability. If this compound is not fully dissolved, its effective concentration at the cellular level will be inconsistent, leading to unreliable data. Fine, non-visible precipitates can also interfere with assay readouts.
-
Question: How can I ensure my compound is fully dissolved in my cell culture media? Answer:
-
Prepare a high-concentration stock in 100% DMSO. this compound is readily soluble in DMSO at concentrations of 30 mg/mL (with sonication) to ≥ 100 mg/mL.[5][6]
-
Use a multi-step dilution. When diluting into your final cell culture medium, it is crucial to do so in a stepwise manner to avoid rapid changes in solvent polarity.
-
Incorporate a solubilizing excipient if necessary. If precipitation is still an issue, consider pre-complexing this compound with a cyclodextrin before adding it to the media.
-
Visually inspect for precipitation. Before adding the final solution to your cells, carefully inspect it for any signs of cloudiness or precipitate, even after dilution.
-
Issue: My formulated solid dispersion of this compound shows poor dissolution in vitro.
-
Question: I prepared a solid dispersion, but the dissolution rate is still low. What could be the problem? Answer: Several factors could be at play:
-
Incomplete Amorphization: The drug may not be fully amorphous within the polymer matrix. Crystalline remnants will dissolve much more slowly. Characterization techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can confirm the amorphous state.
-
Polymer Selection: The chosen polymer may not be optimal for this compound. The drug and polymer must have good miscibility. Hydroxypropyl methylcellulose acetate succinate (HPMCAS-LF) has been shown to be an effective carrier for this compound.[1]
-
Drug Loading: If the drug loading is too high, the polymer may not be able to effectively disperse and stabilize the amorphous drug, leading to recrystallization and poor dissolution.
-
Quantitative Data Summary
| Formulation Approach | Vehicle/Excipients | Achieved Solubility/Observation | Citation(s) |
| Crystalline Drug | Aqueous Buffer | < 40 ng/mL (practically insoluble) | [1][2] |
| Co-solvent/Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | [5] |
| Co-solvent/Lipid | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [5] |
| Amorphous Solid Dispersion | HPMCAS-LF, Copovidone + Vitamin-E TPGS, or Soluplus® | Enhanced supersaturation solubility compared to crystalline form | [3] |
| Solid Lipid Nanoparticles | Solid Lipid Matrix | Successfully incorporated in an amorphous state, leading to a significant increase in oral bioavailability (6 to 11-fold) | [1] |
| SEDDS | MCT/Triacetin/Polysorbate 80/Capmul MCM (20/30/20/30) | Reduced food effect and increased fasted exposure in dogs | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Use (Co-solvent/Complexation)
This protocol is suitable for preparing a stock solution for use in various in vitro assays where a higher concentration of this compound in a predominantly aqueous environment is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving SBE-β-CD in saline.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add 1 part of the this compound/DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. This will result in a final vehicle composition of 10% DMSO.
This protocol is adapted from information suggesting a resulting solubility of ≥ 2.5 mg/mL.[5]
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (Spray Drying)
This method creates a polymer-based solid dispersion where this compound is in an amorphous state, which can enhance its dissolution rate.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS-LF)
-
Acetone
Procedure:
-
Dissolve this compound and HPMCAS-LF in acetone. A typical drug-to-polymer ratio is 1:4.[1]
-
Feed the resulting solution into a spray dryer.
-
Set the spray drying parameters (e.g., inlet temperature, outlet temperature, atomization airflow rate, and solution feed rate) to ensure efficient solvent evaporation and particle formation. For a micro-spray dryer, example parameters are an inlet temperature of 76°C and an outlet temperature of 50°C.[1]
-
Collect the resulting dry powder.
-
Dry the collected particles under a vacuum overnight to remove any residual solvent.
Protocol 3: Shake-Flask Method for Equilibrium Solubility Determination
This is a standard method to determine the thermodynamic solubility of a compound in a specific buffer.
Materials:
-
Excess amount of this compound formulation (e.g., crystalline powder, solid dispersion)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Shaker incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the this compound formulation to a known volume of the aqueous buffer in a sealed container.
-
Place the container in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant.
-
Clarify the sample by centrifugation and/or filtration to remove any undissolved particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method like HPLC-UV.
Visualizations
Caption: Workflow for preparing a solubilized this compound solution for laboratory use.
References
- 1. Modulating Drug Release and Enhancing the Oral Bioavailability of this compound with Solid Lipid Dispersion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a self-emulsifying formulation that reduces the food effect for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for preparing stabilized amorphous solid dispersion drug formulations using acoustic fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CETP | TargetMol [targetmol.com]
- 7. enamine.net [enamine.net]
stability issues with Torcetrapib in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of Torcetrapib in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the clinical trial failures of this compound?
A1: The clinical development of this compound was halted not due to chemical instability, but because of adverse "off-target" pharmacological effects observed in large clinical trials.[1][2][3][4] These effects included an increase in blood pressure and elevated levels of aldosterone, which led to a higher risk of cardiovascular events and mortality in patients receiving the drug.[1][2][3] It is crucial for researchers to be aware of these on-target and off-target pharmacological activities when designing and interpreting their experiments.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound for long-term experiments. Recommendations for both the solid compound and solutions are summarized in the table below.
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of 50 mM or greater. To ensure the highest quality, it is recommended to use a new, unopened container of hygroscopic DMSO for preparing stock solutions.
Q4: How stable is this compound in solution?
A4: For optimal results in long-term experiments, it is highly recommended to prepare fresh working solutions from a frozen stock solution on the day of use. While stock solutions in DMSO can be stored for extended periods at -20°C or -80°C, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results over time | Degradation of this compound in working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods, especially at room temperature or 4°C. |
| Inconsistent concentrations of this compound. | Ensure the stock solution is fully dissolved before making dilutions. Visually inspect for any precipitation. If observed, gently warm and/or sonicate the solution to redissolve the compound. | |
| Unexpected biological effects | Off-target effects of this compound. | Be aware of the known off-target effects, such as increased aldosterone and impacts on blood pressure regulation. Design experiments with appropriate controls to distinguish between on-target CETP inhibition and off-target effects. |
| Contamination of stock or working solutions. | Use sterile techniques when preparing and handling all solutions. Filter-sterilize working solutions if they are to be used in cell culture experiments. | |
| Precipitation of this compound in experimental media | Poor solubility in aqueous solutions. | Ensure the final concentration of DMSO in the experimental media is as low as possible and does not exceed levels that affect the experimental system (typically <0.5%). If precipitation occurs, consider using a lipid-based formulation for in vivo studies or re-evaluating the working concentration for in vitro assays. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability in Experimental Media
-
Objective: To determine the stability of this compound in a specific cell culture medium over the time course of a planned long-term experiment.
-
Materials:
-
This compound stock solution (in DMSO)
-
Experimental medium (e.g., DMEM with 10% FBS)
-
Incubator set to the experimental conditions (e.g., 37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the final concentration to be used in the experiment.
-
At time zero, take an aliquot of the working solution and analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentration.
-
Incubate the remaining working solution under the same conditions as the planned experiment (e.g., in a cell culture incubator).
-
At predetermined time points (e.g., 24, 48, 72 hours), collect additional aliquots from the incubated solution.
-
Analyze the collected aliquots to determine the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant decrease in concentration indicates instability under the experimental conditions.
-
Visualizations
Caption: Mechanism of CETP inhibition by this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent results.
References
- 1. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The end of the road for CETP inhibitors after this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Translational Medicine perspective of the development of this compound: Does the failure of this compound development cast a shadow on future development of lipid modifying agents, HDL elevation strategies or CETP as a viable molecular target for atherosclerosis? A case study of the use of biomarkers and Translational Medicine in atherosclerosis drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Torcetrapib's Aldosterone-Related Effects in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Torcetrapib. The focus is on understanding and controlling for its known off-target effect of increasing aldosterone production.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound that requires control in experimental studies?
A1: The primary off-target effect of this compound is the direct stimulation of the adrenal glands, leading to increased production and secretion of aldosterone and cortisol.[1][2][3] This effect is independent of its intended mechanism of action, which is the inhibition of the Cholesteryl Ester Transfer Protein (CETP).[1][4] This aldosterone increase is associated with a rise in blood pressure and electrolyte imbalances, such as decreased potassium and increased sodium and bicarbonate levels.[4]
Q2: How does this compound stimulate aldosterone production?
A2: this compound directly acts on adrenal cells to increase the synthesis of aldosterone and cortisol.[3] The underlying mechanism involves an increase in intracellular calcium, which serves as a key signaling messenger in this process.[3] Studies have shown that this compound induces the expression of CYP11B1 and CYP11B2, enzymes crucial for the final steps of cortisol and aldosterone biosynthesis, respectively.[2][3] This effect is not a class effect of all CETP inhibitors; other inhibitors like anacetrapib and dalcetrapib do not appear to stimulate steroidogenesis or increase blood pressure.[1][5]
Q3: What were the key clinical findings related to this compound and aldosterone?
A3: The Investigation of Lipid Level Management to Understand Its Impact on Atherosclerotic Events (ILLUMINATE) trial, a large-scale clinical study, was prematurely terminated due to higher mortality and cardiovascular events in the this compound group.[1][2] Post-hoc analysis of this trial revealed that patients taking this compound had elevated plasma aldosterone concentrations, which was consistent with the observed electrolyte changes and an average increase in systolic blood pressure of 4.5 to 5.4 mm Hg.[1][6][7]
Troubleshooting Guides
Issue 1: Unexplained increase in blood pressure in animal models treated with this compound.
-
Possible Cause: The hypertensive effect is a known off-target effect of this compound, linked to its stimulation of the adrenal glands.[8][9] While increased aldosterone is a major contributor, some studies suggest that the acute pressor response may be mediated by another, yet unidentified, pressor agent released from the adrenal gland.[2]
-
Troubleshooting Steps:
-
Confirm the Origin: To determine if the blood pressure elevation is of adrenal origin, conduct studies in adrenalectomized animals. The absence of a pressor response in these animals would confirm the adrenal gland's role.[1][2]
-
Investigate the Role of Aldosterone:
-
Administer a mineralocorticoid receptor antagonist, such as eplerenone or spironolactone, to block the effects of elevated aldosterone. Note that this may not block the initial, acute pressor response.[6]
-
Use an inhibitor of steroidogenesis, like trilostane, which blocks the conversion of pregnenolone to progesterone. This has been shown to prevent the this compound-induced increase in aldosterone and corticosterone.[1][6]
-
-
Control for CETP Inhibition: To confirm the pressor effect is independent of CETP inhibition, use a control compound from a different structural class of CETP inhibitors (e.g., anacetrapib) that is known not to affect blood pressure.[5][9]
-
Issue 2: In vitro assays show unexpected increases in steroid hormone levels in adrenal cell lines treated with this compound.
-
Possible Cause: This is the expected off-target effect of this compound. The compound directly stimulates steroidogenesis in adrenal cells.
-
Troubleshooting Steps:
-
Dose-Response Curve: Establish a dose-response curve to characterize the potency of this compound in stimulating aldosterone and cortisol production. The EC50 for aldosterone release in H295R cells is approximately 80 nM.[7]
-
Mechanism of Action: To investigate the intracellular signaling pathway, use calcium channel blockers. These have been shown to completely block the this compound-induced release of corticoids, confirming the role of intracellular calcium.[3][7]
-
Comparative Analysis: Compare the effects of this compound with other CETP inhibitors from different chemical series (e.g., dalcetrapib, anacetrapib) to demonstrate the specificity of this off-target effect to the tetrahydroquinoline class of compounds.[4]
-
Quantitative Data Summary
Table 1: Effects of this compound on Blood Pressure and Electrolytes in the ILLUMINATE Trial
| Parameter | This compound/Atorvastatin Arm | Atorvastatin Only Arm |
| Change in Systolic Blood Pressure | +5.4 mm Hg | Not reported |
| Change in Serum Potassium | -0.08 mmol/liter | +0.06 mmol/liter |
| Change in Serum Sodium | +1.39 mmol/liter | +0.78 mmol/liter |
| Change in Serum Bicarbonate | +2.28 mmol/liter | +1.93 mmol/liter |
Data from the ILLUMINATE trial as reported in supporting documentation.[4]
Table 2: In Vitro Aldosterone and Cortisol Production in H295R Cells with this compound Treatment
| Treatment | Aldosterone Induction | Cortisol Induction | EC50 (Aldosterone) |
| This compound | Dose-dependent increase | Parallel induction with aldosterone | ~80 nM |
| Angiotensin II (Positive Control) | Comparable to maximal this compound induction | Not reported | Not applicable |
| Anacetrapib (Negative Control) | No significant effect | Not reported | Not applicable |
| Dalcetrapib (Negative Control) | No significant effect | Not reported | Not applicable |
Data compiled from in vitro studies on human adrenal carcinoma H295R cells.[4][7]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Aldosterone and Cortisol Production
-
Cell Lines: Human adrenal carcinoma cell lines H295R or HAC15 are commonly used as they express the necessary steroidogenic enzymes.[3][4]
-
Methodology:
-
Culture the adrenal cells to a suitable confluency.
-
Incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24 to 48 hours.
-
Include a positive control, such as Angiotensin II, and a negative vehicle control.
-
Collect the cell culture media at the end of the incubation period.
-
Measure the concentrations of aldosterone and cortisol in the media using validated methods like Radioimmunoassay (RIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
-
To investigate the mechanism, pre-incubate cells with a calcium channel blocker before adding this compound.
-
Protocol 2: In Vivo Evaluation of this compound's Pressor Effect
-
Animal Models: Spontaneously hypertensive rats (SHR) or other rodent models are suitable. Studies have also been conducted in dogs and mice.[2][9]
-
Methodology:
-
Implant telemetry devices for continuous blood pressure monitoring or use tail-cuff plethysmography.
-
Administer this compound intravenously or orally at the desired dose.
-
Monitor blood pressure continuously before, during, and after drug administration.
-
To test the role of the adrenal gland, perform studies in surgically adrenalectomized animals and their sham-operated counterparts.[9]
-
To assess the contribution of aldosterone, pre-treat a cohort of animals with a 3β-hydroxysteroid dehydrogenase inhibitor like trilostane before administering this compound.[6]
-
Collect blood samples at various time points to measure plasma levels of aldosterone and corticosterone.
-
Visualizations
Caption: this compound's off-target signaling pathway in adrenal cells.
Caption: Workflow for investigating this compound's adrenal effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The failure of this compound: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in Torcetrapib Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the effects of Torcetrapib, this technical support center provides essential guidance on interpreting unexpected experimental results. The surprising clinical trial outcomes of this compound, a cholesteryl ester transfer protein (CETP) inhibitor, underscore the importance of understanding its off-target effects. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment shows a significant increase in HDL cholesterol and a decrease in LDL cholesterol after this compound treatment, yet I'm observing adverse cardiovascular markers. Is this expected?
A1: Yes, this is a known and critical finding from the this compound clinical trials, most notably the ILLUMINATE trial.[1][2][3] While this compound is an effective CETP inhibitor that favorably alters lipid profiles, it has been shown to increase the risk of cardiovascular events and mortality.[1][2][3][4] This paradoxical outcome is attributed to off-target effects of the drug, which are independent of its CETP inhibitory activity.[5][6][7]
Q2: I've observed an increase in blood pressure in my animal models treated with this compound. Is this a known side effect?
A2: Yes, an increase in blood pressure is a well-documented off-target effect of this compound.[3][5][7] This pressor effect has been observed in various animal models and was a significant finding in human clinical trials.[3][5] It is crucial to monitor blood pressure in any in vivo studies involving this compound. Other CETP inhibitors, such as anacetrapib and dalcetrapib, have not been found to cause this hypertensive effect, indicating it is specific to the molecular structure of this compound and not a class effect of CETP inhibitors.[5][6]
Q3: My in vitro experiments using adrenal cells show an increase in steroid hormone production after this compound treatment. What is the mechanism behind this?
A3: This is a key off-target effect of this compound. The drug directly stimulates adrenal cells to increase the production of aldosterone and cortisol.[5][8] This effect is independent of CETP inhibition and is mediated by an intracellular calcium-dependent signaling pathway.[8] this compound has been shown to induce the expression of genes involved in steroidogenesis, such as CYP11B1 and CYP11B2.[8]
Q4: I am designing an experiment to investigate the off-target effects of this compound. What are the key parameters I should measure?
A4: To investigate the off-target effects of this compound, it is essential to measure the following:
-
Blood Pressure: Use radiotelemetry for continuous monitoring in conscious, freely moving animal models for the most accurate results.
-
Plasma Aldosterone and Cortisol Levels: These can be measured using ELISA, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Serum Electrolytes: Monitor sodium and potassium levels, as hyperaldosteronism can lead to electrolyte imbalances.[9]
-
CETP Activity: To confirm that the observed effects are independent of CETP inhibition, measure CETP activity in plasma.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant change in blood pressure after this compound administration in an animal model. | 1. Incorrect dosage or administration route.2. Insensitive blood pressure measurement technique.3. Animal model is not responsive. | 1. Verify the dose and route of administration based on established literature.2. Use a more sensitive method like radiotelemetry instead of tail-cuff for more accurate and continuous measurement.3. While unlikely given the consistent findings, consider the species and strain of the animal model. |
| High variability in plasma aldosterone measurements. | 1. Improper sample collection and handling.2. Assay interference.3. Pulsatile nature of aldosterone secretion. | 1. Follow a strict protocol for blood collection, including consistent timing and proper handling and storage of plasma samples.2. Ensure the chosen assay (e.g., ELISA) is validated for the specific sample type and matrix.3. Collect samples at the same time of day for all animals to minimize variability due to circadian rhythms. |
| CETP activity is not inhibited despite observing other effects of this compound. | 1. Incorrect assay procedure.2. Inactive compound. | 1. Review the CETP activity assay protocol for any deviations. Ensure proper reagent preparation and incubation times.2. Verify the integrity and purity of the this compound compound. |
Quantitative Data from the ILLUMINATE Trial
The following table summarizes the key quantitative findings from the ILLUMINATE (Investigation of Lipid Level Management to Understand Its Impact in Atherosclerotic Events) trial, which was prematurely terminated due to increased risk of death and cardiovascular events in the this compound group.
| Parameter | This compound + Atorvastatin Group | Atorvastatin Alone Group | p-value |
| Change in HDL Cholesterol | +72.1% | +1.9% | <0.001 |
| Change in LDL Cholesterol | -24.9% | -1.1% | <0.001 |
| Change in Systolic Blood Pressure | +5.4 mmHg | +0.8 mmHg | <0.001 |
| Deaths | 82 | 51 | 0.006 |
| Cardiovascular Events | 373 | 289 | <0.001 |
Data adapted from the ILLUMINATE trial results.[2][3]
Experimental Protocols
Measurement of CETP Activity (Fluorometric Assay)
Principle: This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. The increase in fluorescence is proportional to CETP activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, donor particles (containing a self-quenched fluorescent lipid), and acceptor particles as per the manufacturer's instructions (e.g., Roar Biomedical or similar).
-
Sample Preparation: Use plasma or serum samples. It is recommended to dilute samples to ensure the readings are within the linear range of the assay.
-
Assay Procedure:
-
Add the diluted plasma/serum sample to a 96-well plate.
-
Add the donor and acceptor particles to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).
-
-
Data Analysis: Calculate CETP activity based on the rate of increase in fluorescence, often compared to a standard curve or a positive control (e.g., recombinant CETP).
Measurement of Plasma Aldosterone (ELISA)
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying aldosterone in plasma.
Methodology:
-
Sample Collection: Collect whole blood in EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Assay Procedure (using a commercial ELISA kit):
-
Prepare standards and controls provided in the kit.
-
Add standards, controls, and plasma samples to the wells of a microplate pre-coated with anti-aldosterone antibodies.
-
Add an enzyme-conjugated aldosterone molecule (tracer) to each well. This will compete with the aldosterone in the sample for binding to the antibodies.
-
Incubate the plate.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of aldosterone in the sample. Calculate the aldosterone concentration by comparing the absorbance of the samples to a standard curve.
Measurement of Blood Pressure in Rats (Radiotelemetry)
Principle: A surgically implanted telemetry device continuously measures and transmits blood pressure data from a conscious, unrestrained animal.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat.
-
Surgically implant the telemetry transmitter in the abdominal cavity.
-
Insert the catheter of the transmitter into the abdominal aorta or femoral artery.
-
Allow the animal to recover from surgery for at least one week before starting measurements.
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that picks up the signal from the implanted transmitter.
-
The receiver is connected to a computer with data acquisition software.
-
Record blood pressure, heart rate, and activity continuously.
-
-
Data Analysis: Analyze the collected data to determine mean arterial pressure, systolic and diastolic blood pressure, and heart rate over time. Compare the data from this compound-treated animals to a vehicle-treated control group.
Visualizations
Caption: Proposed signaling pathway for this compound's off-target effects.
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. droracle.ai [droracle.ai]
- 2. roarbiomedical.com [roarbiomedical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Aldosteronism Workup: Approach Considerations, Screening (First-Tier) Tests, Confirmatory (Second-Tier) Tests [emedicine.medscape.com]
- 8. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Accurate Torcetrapib Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Torcetrapib.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most common analytical techniques for this compound quantification in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Given that this compound is a chiral compound, these methods often employ chiral stationary phases for the separation of its enantiomers.[1]
Q2: Why is chiral separation important for this compound analysis?
A2: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is often necessary to use stereoselective bioanalytical methods to quantify each enantiomer separately to understand their individual contributions to the drug's overall effect and to investigate any potential in vivo chiral inversion.[1]
Q3: What are the key challenges in developing a robust bioanalytical method for this compound?
A3: Key challenges include achieving adequate separation of the enantiomers, overcoming matrix effects from complex biological samples (like plasma), ensuring the stability of the analyte during sample collection and processing, and developing a method with sufficient sensitivity to measure low concentrations of the drug and its metabolites.
Q4: What were the primary reasons for the clinical failure of this compound?
A4: The clinical development of this compound was terminated due to an increased risk of cardiovascular events and mortality in patients.[2][3][4] This was attributed to off-target effects of the molecule, leading to increased blood pressure and aldosterone levels, which were independent of its intended mechanism of cholesteryl ester transfer protein (CETP) inhibition.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
Q: I am observing poor resolution between the (+) and (-) enantiomers of this compound on a Chiralpak AD-H column. What should I do?
A: Poor resolution can be addressed by systematically optimizing the chromatographic conditions:
-
Mobile Phase Composition: The ratio of n-hexane to isopropyl alcohol (IPA) is critical for chiral separation on polysaccharide-based columns like Chiralpak AD-H. Try adjusting the IPA concentration in small increments (e.g., ±1%). A lower IPA percentage generally increases retention and may improve resolution, but can also lead to broader peaks.
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
Column Temperature: Temperature can influence chiral recognition. If your HPLC system has a column oven, try decreasing the temperature (e.g., to 20°C) to enhance the enantioselectivity of the column.
-
Column Contamination: If the column has been used extensively, it might be contaminated. Flushing the column with a stronger solvent (as recommended by the manufacturer) might help restore its performance. For polysaccharide-based columns, it's crucial to use compatible solvents for washing to avoid damaging the stationary phase.
Q: My this compound peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing for basic compounds can be an issue. Here are some strategies to improve peak symmetry:[5][6]
-
Mobile Phase Additives: While not always necessary with modern columns, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask active silanol groups on the silica support that can cause tailing.
-
Check for Column Contamination: Sample matrix components can accumulate on the column frit or the head of the column, leading to peak distortion. Back-flushing the column or replacing the guard column might resolve the issue.[7]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
Q: I'm experiencing peak fronting for my this compound peak. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to several reasons:[5][8]
-
Sample Overload: You might be injecting too much sample onto the column. Try diluting your sample and injecting a smaller volume.
-
Poor Sample Solubility: If this compound is not fully dissolved in your injection solvent, it can lead to fronting. Ensure complete dissolution before injection.
-
Column Collapse: This is a more severe issue and can happen if the column is operated outside its recommended pH or pressure range. If you suspect column collapse, the column will likely need to be replaced.[8]
LC-MS/MS Method Troubleshooting
Q: I am observing significant signal suppression (matrix effect) for this compound in human plasma samples. How can I mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification.[9][10][11] Here are some strategies to address this:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents to optimize the recovery of this compound while minimizing the co-extraction of matrix components.
-
Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup by utilizing specific interactions between the analyte and the sorbent material to remove interferences.
-
-
Optimize Chromatography:
-
Gradient Elution: A well-designed gradient elution can help to chromatographically separate this compound from co-eluting matrix components that cause ion suppression.
-
Column Chemistry: Trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) might alter the elution profile of interferences relative to your analyte.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
Q: I am having difficulty achieving the required sensitivity (Lower Limit of Quantification - LLOQ) for this compound.
A: To improve sensitivity, consider the following:
-
Optimize Mass Spectrometry Parameters:
-
Ionization Source: Ensure the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.
-
MRM Transitions: Make sure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for both the parent and product ions.
-
-
Improve Sample Preparation: A more efficient extraction and concentration step will result in a higher concentration of the analyte being injected into the system.
-
Reduce System Volume: Minimizing the length and internal diameter of tubing in your LC system can reduce peak broadening and improve peak height, leading to better sensitivity.
Quantitative Data Summary
The following tables summarize the validation parameters for representative HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Table 1: HPLC-UV Method Validation Summary for this compound Enantiomers in Hamster Plasma
| Parameter | (+)-Torcetrapib | (-)-Torcetrapib |
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Intra-day Precision (%CV) | 1.60 - 7.36% | 2.76 - 13.6% |
| Inter-day Precision (%CV) | 4.57 - 6.32% | 5.66 - 11.0% |
| Accuracy (% Recovery) | 95.6 - 109% | 92.7 - 108% |
| Absolute Recovery | 88.7 - 90.0% | 88.7 - 90.0% |
Table 2: LC-MS/MS Method Validation Summary for this compound in Hamster and Dog Plasma [12]
| Parameter | Hamster Plasma | Dog Plasma |
| Linearity Range | 1.00 - 200 ng/mL | 1.00 - 200 ng/mL |
| Correlation Coefficient (r) | ≥ 0.993 | ≥ 0.993 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL |
| Recovery of this compound | 65.73% and 94.01% | 79.68% and 90.70% |
| Precision and Accuracy | Method was proved to be accurate and precise | Method was proved to be accurate and precise |
Experimental Protocols
Detailed Protocol: Enantioselective HPLC-UV Method
This protocol is for the direct separation and quantification of (+)- and (-)-Torcetrapib in hamster plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (IS).
-
Add acetonitrile as the extraction solvent.
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropyl alcohol (IPA) (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
UV Detection: 254 nm
-
Injection Volume: 20 µL
3. Typical Retention Times
-
(+)-Torcetrapib: ~9.4 min
-
(-)-Torcetrapib: ~13.8 min
-
Internal Standard: ~17.5 min
Detailed Protocol: LC-MS/MS Method[12]
This protocol is for the quantification of this compound in hamster and dog plasma.
1. Sample Preparation (Protein Precipitation) [12]
-
To 100 µL of plasma, add the internal standard (IS).[12]
-
Add acetonitrile to precipitate the plasma proteins.[12]
-
Vortex and centrifuge.[12]
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.[12]
2. LC-MS/MS Conditions [12]
-
LC System: A standard HPLC or UHPLC system
-
Mass Spectrometer: API-4000 Q Trap or equivalent triple quadrupole mass spectrometer[12]
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and IS.
-
Column: Inertsil ODS-3 (or equivalent C18 column)[12]
-
Mobile Phase: 0.01 M ammonium acetate:acetonitrile (15:85, v/v)[12]
-
Flow Rate: 0.40 mL/min[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[12]
3. Typical Retention Times [12]
Visualizations
References
- 1. This compound for animal and human pharmacokinetic studies: applicability of chiral and achiral methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Development and validation of a sensitive LC-MS/MS method with electrospray ionization using multiple ions for quantitation of this compound in hamster and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Potential Torcetrapib Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Torcetrapib in biochemical assays. While direct chemical interference by this compound in specific assays is not widely documented, its physiological effects on lipid profiles and its physicochemical properties may lead to indirect assay disturbances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational drug that was developed to raise high-density lipoprotein (HDL) cholesterol levels. It functions by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). By blocking this transfer, this compound leads to an increase in HDL cholesterol and a decrease in LDL cholesterol.[1][2][3] The mechanism involves this compound inducing a nonproductive complex between CETP and HDL, which prevents the lipid transfer.
Q2: Can this compound interfere with my biochemical assay?
While direct interference is not extensively reported, this compound could potentially interfere with certain biochemical assays through several mechanisms:
-
Physiological Effects: this compound significantly alters the lipid profile of a sample (in vivo studies), increasing HDL and decreasing LDL. This altered lipoprotein environment could affect assays where lipids or lipoproteins are a component or could cause matrix effects.
-
Lipophilicity: As a lipophilic molecule, this compound may non-specifically bind to plasticware or other assay components, or partition into lipid micelles, potentially sequestering other reagents.
-
Off-Target Effects: this compound is known to have off-target effects, such as increasing aldosterone and blood pressure.[1][4][5] While these are primarily physiological responses, they highlight the molecule's potential for unintended biological interactions that could, in principle, affect cell-based assays.
Q3: What types of assays are most likely to be affected?
Assays that are sensitive to changes in lipid concentration or composition are most at risk. These include:
-
Lipid Metabolism Assays: Assays measuring cholesterol, triglycerides, or specific lipoprotein fractions could be influenced by the altered lipid landscape in samples from subjects treated with this compound.
-
Immunoassays (ELISA, etc.): High lipid concentrations can cause matrix effects in immunoassays, leading to either falsely high or low results.[6][7][8][9][10]
-
Cell-Based Assays: The lipophilic nature of this compound might lead to its accumulation in cell membranes, potentially affecting membrane-dependent signaling pathways or cell viability.
-
Enzymatic Assays: Changes in the lipid environment can affect the activity of certain enzymes, particularly those that interact with lipids.
Troubleshooting Guides
Issue 1: Unexpected results in lipid quantification assays.
If you are measuring HDL, LDL, or total cholesterol in samples containing this compound and observe unexpected results, consider the following:
Potential Cause: The altered lipoprotein composition due to CETP inhibition may not be compatible with the assay methodology, which is often optimized for typical lipid profiles.
Troubleshooting Steps:
-
Method Comparison: If possible, compare the results from your primary assay with a reference method, such as ultracentrifugation, which is less prone to interference from atypical lipoprotein compositions.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects. However, ensure the analyte of interest remains within the assay's detection range.
-
Alternative Assays: Investigate if alternative assay kits with different methodologies are available. For example, some HDL-C assays are specifically formulated to reduce interference from abnormal proteins and could potentially be less susceptible to matrix effects from altered lipoprotein complexes.[11]
Issue 2: Poor reproducibility or unexpected results in immunoassays (e.g., ELISA).
Potential Cause: Lipemia or high concentrations of specific lipoproteins can cause non-specific binding or mask epitopes, leading to inaccurate results.
Troubleshooting Steps:
-
Sample Pre-treatment to Reduce Lipid Interference:
-
High-Speed Centrifugation: This can help to separate and remove a significant portion of interfering lipids.[12][13][14][15]
-
Lipid Adsorption: Commercially available lipid-clearing agents can be used to precipitate lipoproteins. However, it is crucial to validate that these agents do not interfere with the analyte of interest.
-
-
Assay Protocol Modifications:
-
Increase Blocking: Enhance the blocking step to reduce non-specific binding.
-
Sample Diluent: Use a specialized assay diluent designed to minimize matrix effects.
-
Wash Steps: Increase the number and stringency of wash steps to remove unbound components.
-
Quantitative Data Summary
The following table summarizes the effectiveness of various methods for removing lipid interference in biochemical assays, which could be applicable if this compound-induced lipemia is suspected.
| Method | Analytes Effectively Cleared | Potential for Interference | Reference |
| High-Speed Centrifugation (e.g., 10,000 x g for 15 min) | Albumin, ALP, ALT, AST, Total Bilirubin, CK, Creatinine (Jaffe), GGT, Glucose (Hexokinase), LDH, Phosphate, Potassium, Urea | Low | [13][14][15] |
| Lipid-Clearing Agents (e.g., LipoClear) | ALT, AST, Total Bilirubin, CK, Creatinine (Jaffe), Lipase, Urea | Can interfere with certain analytes (e.g., protein, albumin, calcium) | [13][14] |
| Solvent Extraction (e.g., with ether) | Effective at removing triglycerides | Can affect the results of some biochemical tests | [12] |
Experimental Protocols
Protocol 1: High-Speed Centrifugation for Lipid Removal
This protocol is a general guideline for reducing lipid-based interference in serum or plasma samples.
Materials:
-
High-speed refrigerated microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Aliquot the serum or plasma sample into a microcentrifuge tube.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the clear infranatant (the layer below the lipid layer) for analysis. Avoid disturbing the lipid layer at the top.
-
Perform the biochemical assay on the cleared sample.
-
Validation: It is recommended to perform a spike and recovery experiment to ensure that the analyte of interest is not lost during the centrifugation process.
Visualizations
Signaling Pathway of CETP Inhibition by this compound
Caption: Mechanism of CETP inhibition by this compound.
Experimental Workflow for Troubleshooting Assay Interference
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. researchgate.net [researchgate.net]
- 9. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests [en.seamaty.com]
- 13. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Torcetrapib: A Comparative Analysis of Preclinical Promise and Clinical Failure
An objective review of Torcetrapib's journey from a promising cholesterol-modifying agent in preclinical studies to its withdrawal from clinical development due to unforeseen adverse cardiovascular outcomes.
This compound, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was once heralded as a groundbreaking therapeutic agent for cardiovascular disease.[1] Its development was rooted in the hypothesis that raising high-density lipoprotein cholesterol (HDL-C), the "good cholesterol," would translate into reduced atherosclerotic plaque burden and fewer cardiovascular events. While preclinical data painted a promising picture of efficacy, the subsequent clinical trials revealed a starkly different and ultimately detrimental reality, leading to the drug's discontinuation in 2006.[2][3] This guide provides a detailed comparison of this compound's preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by inhibiting CETP, a plasma protein responsible for transferring cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4] By blocking this transfer, this compound was designed to increase HDL-C levels and consequently enhance reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[5] The intended outcome was a reduction in the cholesterol available for atherosclerotic plaque formation.[5]
Preclinical Efficacy and Safety
Preclinical studies in animal models, particularly in rabbits and hamsters, demonstrated this compound's potent ability to remodel lipoprotein profiles. These studies consistently showed a significant increase in HDL-C levels and a corresponding decrease in LDL-C.
| Preclinical Model | Key Findings | Citation |
| Rabbits | 3-fold increase in HDL-C and a 60% reduction in atherosclerosis. | [5] |
| Hamsters | Increased plasma HDL-C levels, leading to increased macrophage cholesterol efflux. | [5] |
These promising results in animal models provided a strong rationale for advancing this compound into human clinical trials.
Clinical Efficacy: A Dichotomy of Lipid Modification and Clinical Outcomes
Clinical trials confirmed this compound's robust effects on lipid profiles in humans, mirroring the preclinical findings. However, this biochemical success did not translate into the expected clinical benefits.
Impact on Lipoprotein Profile
Phase I and II clinical trials consistently demonstrated a dose-dependent increase in HDL-C and a decrease in LDL-C in patients.
| Study/Dose | HDL-C Change (from baseline) | LDL-C Change (from baseline) | Citation |
| Monotherapy (10-90 mg/day) | +9.0% to +54.5% | +3.0% to -16.5% | [6] |
| With Atorvastatin (30-90 mg/day) | +8.3% to +40.2% | +0.6% to -18.9% | [7] |
| ILLUMINATE Trial (60 mg/day at 12 months) | +72.1% | -24.9% | [8] |
Clinical Outcomes: The Unforeseen Risks
Despite the favorable lipid-modifying effects, the large-scale Phase III ILLUMINATE (Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events) trial was prematurely terminated.[2][3] The study, which enrolled over 15,000 high-risk cardiovascular patients, revealed a significant increase in all-cause mortality and cardiovascular events in the group receiving this compound in combination with atorvastatin compared to atorvastatin alone.[2][3][9]
| Outcome (ILLUMINATE Trial) | This compound + Atorvastatin Group | Atorvastatin Alone Group | Citation |
| Deaths | 82 | 51 | [2][9] |
The Disconnect: Off-Target Effects and Adverse Outcomes
The failure of this compound was not attributed to its intended mechanism of CETP inhibition but rather to unforeseen off-target pharmacological effects.[4][10] Subsequent investigations revealed that this compound induced an increase in blood pressure and aldosterone levels, which are known to be detrimental to cardiovascular health.[11][12]
| Adverse Effect | Magnitude of Change | Citation |
| Systolic Blood Pressure Increase | 4.6 mm Hg | [13] |
| Aldosterone and Corticosterone Levels | Increased | [11] |
These off-target effects are believed to have negated any potential benefits of the improved lipid profile, ultimately leading to the observed increase in adverse clinical outcomes.[9][14] It is crucial to note that these adverse effects were specific to the this compound molecule and have not been consistently observed with other CETP inhibitors that have since been developed.[4]
Experimental Protocols
The clinical development of this compound involved rigorous, large-scale, multicenter, double-blind, randomized, and placebo-controlled trials, which are the gold standard in clinical research.[6][7]
-
ILLUMINATE Trial Protocol: This Phase III trial enrolled approximately 15,000 patients at high risk for coronary events.[9] Participants were randomized to receive either a combination of this compound (60 mg) and atorvastatin or atorvastatin alone.[9] The primary endpoint was the time to the first major cardiovascular event, defined as death from coronary heart disease, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina.[8]
-
Atherosclerosis Progression Measurement: Some studies employed intravascular ultrasonography to assess the change in coronary atheroma volume over a 24-month period.[13]
-
Lipid Profile Analysis: Standard enzymatic assays were used to measure total cholesterol, HDL-C, and triglycerides. LDL-C was typically calculated using the Friedewald equation.
Conclusion
The story of this compound serves as a critical case study in drug development, highlighting the potential for discordance between preclinical promise and clinical reality. While the drug successfully achieved its intended biochemical effect of raising HDL-C and lowering LDL-C, its off-target adverse effects on blood pressure and aldosterone synthesis led to an unacceptable increase in cardiovascular risk and mortality. This underscores the importance of comprehensive preclinical safety profiling and the need to look beyond surrogate markers to definitive clinical outcomes in the evaluation of novel therapeutic agents. The failure of this compound has provided invaluable lessons for the development of subsequent CETP inhibitors and for the broader field of cardiovascular drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drug designed to raise HDL levels falls down - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kffhealthnews.org [kffhealthnews.org]
- 4. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound, a novel cholesteryl ester transfer protein inhibitor, in individuals with below-average high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a novel cholesteryl ester transfer protein inhibitor, in individuals with below-average high-density lipoprotein cholesterol levels on a background of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Torcetrapib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of an Investigational Pharmaceutical Compound
Torcetrapib is an investigational drug that was developed to raise levels of high-density lipoprotein (HDL) cholesterol. As with all chemical compounds in a research setting, particularly investigational pharmaceuticals, adherence to strict disposal protocols is crucial to ensure personnel safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and pose health risks.[1][2]
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed (Oral, Category 4).[3] While comprehensive toxicological properties may not be fully investigated, it may cause irritation to mucous membranes and the upper respiratory tract and may be harmful through inhalation or skin absorption.[3]
Key Safety Data:
| Hazard Information | Recommendations & Precautions |
| GHS Classification | Acute Toxicity: Oral, Category 4.[3] |
| Potential Health Effects | Harmful if swallowed.[3] May cause eye, skin, or respiratory system irritation.[3] Possible risk of harm to the unborn child.[4] |
| Environmental Hazards | May cause long-term adverse effects in the aquatic environment.[4] Releases to the environment should be avoided.[4] |
| Incompatible Materials | Strong oxidizing agents.[4][5] |
Required PPE:
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][5]
-
Hand Protection: Handle with compatible, chemical-resistant gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[3][5]
-
Body Protection: Wear a lab coat or other protective clothing appropriate for the task.[3][5]
-
Respiratory Protection: While not always required, if dust is generated, use a NIOSH-approved respirator or handle within a fume hood to control airborne levels.[3][4]
Waste Segregation and Containment
Proper segregation is the first step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Solid Waste: This includes unused or expired pure this compound powder, as well as contaminated materials like gloves, weigh boats, and paper towels.
-
Liquid Waste: This includes solutions containing this compound.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound.
Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution").
-
Storage: Store sealed waste containers in a designated, secure holding area away from incompatible materials.[4] Ensure the storage area is well-ventilated. Follow institutional and regulatory guidelines for maximum storage times.[2]
Disposal Procedure Workflow
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][9][10] The primary method of disposal for pharmaceutical waste is typically incineration by a licensed environmental management vendor.[9][10][11]
Below is a workflow diagram illustrating the decision-making and procedural steps for proper this compound disposal.
This compound Disposal Workflow
Final Disposal and Documentation
The ultimate disposal of this compound waste must be handled by a licensed, professional waste disposal company.[5] This ensures the material is transported and destroyed (typically via incineration) in accordance with all regulations.[9][11]
Maintain meticulous records of all waste disposal activities. This documentation, often including a certificate of destruction or manifest from the vendor, is essential for regulatory compliance and institutional safety audits.[9][11]
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. danielshealth.com [danielshealth.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Tips for effective drug waste disposal | Stericycle [stericycle.com]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Torcetrapib
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Torcetrapib. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended equipment for various laboratory activities.
| Activity Level | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | Safety glasses | Nitrile or neoprene gloves | Not generally required | Lab coat |
| Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | Chemical safety goggles | Nitrile or neoprene gloves | NIOSH-approved respirator (if dust or aerosols may be generated) | Lab coat |
| High-Risk Activities (e.g., spill cleanup, handling open powders outside of a ventilated enclosure) | Chemical safety goggles and face shield | Heavy rubber gloves | NIOSH-approved self-contained breathing apparatus or respirator | Lab coat and disposable gown |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat and gloves) when handling the container.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, according to the instructions on the product insert.[1]
Laboratory Use
-
All work with this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Spill Response
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate high-risk PPE, including a NIOSH-approved self-contained breathing apparatus or respirator, heavy rubber gloves, rubber boots, and safety goggles.[1]
-
Avoid raising dust.[1]
-
Contain the spill and collect the material using appropriate methods.[1]
-
Place the collected waste into a sealed chemical waste container for disposal.[1]
Disposal
-
All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of investigational drugs.[3] Disposal will likely be through incineration by an approved vendor.[3]
Visual Guides for Safe Handling
The following diagrams illustrate the operational workflow for handling this compound and the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Caption: Decision matrix for PPE selection based on risk.
Hazard Information
This compound is classified as harmful if swallowed (Acute Toxicity: Oral, Category 4).[1][2] It may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] It is also important to note that the toxicological properties of this compound have not been thoroughly investigated.[1] This substance is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
